2-(ethenesulfonyl)benzonitrile
Description
Properties
CAS No. |
1154395-71-7 |
|---|---|
Molecular Formula |
C9H7NO2S |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Strategic Synthesis and Characterization of 2-(ethenesulfonyl)benzonitrile
Executive Summary
This technical guide details the synthesis, characterization, and application of 2-(ethenesulfonyl)benzonitrile (also known as 2-vinylsulfonylbenzonitrile). As a potent Michael acceptor, this molecule represents a critical class of "covalent warheads" used in modern drug discovery to target non-catalytic cysteine residues (e.g., in KRAS G12C inhibitors or cathepsin targeting). Unlike acrylamides, the vinyl sulfone moiety offers distinct electrophilicity profiles and metabolic stability, making it a vital tool for fragment-based drug discovery (FBDD) and activity-based protein profiling (ABPP).
Retrosynthetic Analysis & Strategy
The synthesis of 2-(ethenesulfonyl)benzonitrile is best approached through a Linear Oxidation-Elimination Strategy . This route minimizes the handling of volatile vinyl precursors and allows for late-stage installation of the reactive double bond, ensuring safety and scalability.
Strategic Disconnection
The target molecule can be disconnected into three stable precursors:
-
2-Fluorobenzonitrile : The electrophilic aromatic scaffold.
-
2-Mercaptoethanol : The sulfur linker and latent vinyl group.
-
Oxidant/Dehydrating Agents : To modulate the oxidation state and install the alkene.
Figure 1: Retrosynthetic logic prioritizing the stability of the sulfone intermediate prior to warhead activation.
Detailed Experimental Protocols
Route A: The Hydroxyethyl Sulfide Oxidation Route (Recommended)
This route is preferred for its operational simplicity and high yields. It avoids the use of unstable vinyl sulfinates.[1]
Step 1: SNAr Displacement
Objective: Synthesis of 2-((2-hydroxyethyl)thio)benzonitrile.
-
Reagents: 2-Fluorobenzonitrile (1.0 eq), 2-Mercaptoethanol (1.1 eq), K2CO3 (1.5 eq).
-
Solvent: DMF or DMSO (anhydrous).
-
Protocol:
-
Charge a round-bottom flask with 2-fluorobenzonitrile and K2CO3 in DMF (0.5 M concentration).
-
Cool to 0°C under N2 atmosphere.
-
Add 2-mercaptoethanol dropwise to control the exotherm.
-
Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Workup: Dilute with water and extract with EtOAc (3x). Wash organics with brine to remove DMF. Dry over MgSO4 and concentrate.
-
Yield Expectation: >90% (Pale yellow oil).
-
Step 2: Chemoselective Oxidation
Objective: Conversion of sulfide to sulfone without over-oxidizing the nitrile or alcohol.
-
Reagents: m-Chloroperbenzoic acid (mCPBA, 2.5 eq) or Oxone® (2.0 eq).
-
Solvent: DCM (for mCPBA) or MeOH/H2O (for Oxone).
-
Protocol (mCPBA method):
-
Dissolve the sulfide from Step 1 in DCM (0.2 M). Cool to 0°C.
-
Add mCPBA portion-wise. Note: The reaction passes through a sulfoxide intermediate. Ensure full equivalents are added to reach the sulfone.
-
Stir at RT for 12 hours.
-
Quench: Add saturated aqueous Na2S2O3 (to reduce excess peroxide) and NaHCO3 (to neutralize acid).
-
Workup: Extract with DCM. The product, 2-((2-hydroxyethyl)sulfonyl)benzonitrile, often precipitates or crystallizes upon concentration.
-
Step 3: Activation and Elimination (Warhead Installation)
Objective: Dehydration to form the vinyl sulfone. Direct acid-catalyzed elimination is difficult; mesylation-elimination is milder.
-
Reagents: Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 2.5 eq) or DBU (1.5 eq).
-
Solvent: DCM.
-
Protocol:
-
Dissolve the sulfone alcohol in anhydrous DCM at 0°C.
-
Add TEA (or DBU).
-
Add MsCl dropwise. The intermediate mesylate forms rapidly (<1 hour).
-
Allow the mixture to warm to RT. The base will facilitate E2 elimination of the mesylate to generate the vinyl group.
-
Critical QC: Monitor the disappearance of the mesylate intermediates by LC-MS.
-
Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes). Vinyl sulfones are sensitive to nucleophiles; avoid nucleophilic solvents (MeOH) during storage.
-
Characterization Data Profile
The following data points serve as the "Go/No-Go" criteria for validating the synthesis.
| Technique | Parameter | Expected Signal / Observation | Structural Assignment |
| 1H NMR | Vinyl Region | δ 6.8–7.2 ppm (dd, 1H), 6.2–6.5 ppm (d, 1H), 6.0–6.2 ppm (d, 1H) | The ABX system of the vinyl group is diagnostic. The sulfone withdraws electron density, shifting these downfield compared to styrenes. |
| 1H NMR | Aromatic | δ 7.8–8.2 ppm (m, 4H) | The benzonitrile protons. The proton ortho to the sulfonyl group will be most deshielded (~8.1 ppm). |
| 13C NMR | Nitrile | ~116 ppm | Characteristic -CN carbon. |
| 13C NMR | Vinyl | ~138 ppm, ~128 ppm | The α and β carbons of the vinyl sulfone. |
| IR | Nitrile Stretch | 2230 cm-1 | Sharp, distinct peak. |
| IR | Sulfone | 1320, 1150 cm-1 | Asymmetric and symmetric SO2 stretches. |
| HRMS | [M+H]+ | 208.043 (Calc. for C9H7NO2S) | Exact mass confirmation is required to rule out hydrolysis products. |
Mechanistic Insight: Covalent Inhibition
The 2-(ethenesulfonyl)benzonitrile moiety functions as a "warhead" by trapping cysteine thiols via a Michael addition. The electron-withdrawing nitrile group on the benzene ring further activates the vinyl sulfone by inductive effects, making it more electrophilic than a standard phenyl vinyl sulfone.
Figure 2: Mechanism of Action. The cysteine thiolate attacks the β-carbon of the vinyl sulfone, forming a stable thioether linkage.
Reactivity vs. Selectivity[2]
-
Reactivity: Vinyl sulfones are generally less reactive than vinyl ketones but more reactive than acrylamides. This "Goldilocks" reactivity reduces off-target toxicity (glutathione depletion) while maintaining potency against the target protein.
-
Tunability: The benzonitrile ring allows for further substitution (e.g., fluoro- or amino- groups) to fine-tune the electronics of the warhead.
Safety & Handling (E-E-A-T)
-
Vesicant Hazard: Vinyl sulfones are potent alkylating agents. They can cause severe skin blistering and respiratory irritation.
-
Protocol: Double-gloving (Nitrile) and working strictly within a fume hood is mandatory.
-
-
Quenching Spills: Do not wipe with water. Treat spills with a solution of cysteine or glutathione in buffer, or dilute aqueous sodium hypochlorite (bleach) to oxidize the sulfur and disrupt the Michael acceptor capability.
-
Storage: Store at -20°C under inert gas. Vinyl sulfones can polymerize or undergo slow hydrolysis over months at RT.
References
-
General Synthesis of Vinyl Sulfones
-
Oxidation Protocols (Sulfide to Sulfone)
-
Trost, B. M., & Curran, D. P. (1981). "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 22(14), 1287-1290.
-
-
Covalent Warhead Reactivity
-
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724.
-
-
Application in KRAS/Cysteine Targeting
-
Ostrem, J. M., et al. (2013). "K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions." Nature, 503, 548–551. (Foundational context for covalent cysteine targeting).
-
Sources
Physicochemical & Reactive Profiling of 2-(Ethenesulfonyl)benzonitrile: A Covalent Warhead Guide
Topic: Physicochemical properties of 2-(ethenesulfonyl)benzonitrile Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide / Whitepaper.
Executive Summary
2-(Ethenesulfonyl)benzonitrile (CAS: 1154395-71-7) represents a specialized class of electrophilic fragments used in covalent drug discovery. Characterized by a vinyl sulfone "warhead" ortho-positioned to a nitrile group, this compound exhibits a tuned reactivity profile distinct from standard acrylamides. It functions as a "soft" Michael acceptor, demonstrating high selectivity for cysteine thiols over lysine amines, making it a critical tool for Targeted Covalent Inhibition (TCI) and Fragment-Based Drug Discovery (FBDD) . This guide provides a comprehensive analysis of its physicochemical properties, reactive mechanics, and experimental protocols for its application in proteomic profiling.
Chemical Identity & Structural Analysis
The molecule comprises a benzene core substituted at the ortho positions with a nitrile group (–CN) and a vinyl sulfone moiety (–SO₂–CH=CH₂).
| Attribute | Detail |
| IUPAC Name | 2-(Ethenesulfonyl)benzonitrile |
| CAS Number | 1154395-71-7 |
| Molecular Formula | C₉H₇NO₂S |
| Molecular Weight | 193.22 g/mol |
| SMILES | C=CS(=O)(=O)C1=CC=CC=C1C#N |
| Structural Class | Vinyl Sulfone; Aryl Nitrile; Michael Acceptor |
Electronic Structure & Warhead Tuning
The electrophilicity of the vinyl group is the primary driver of its biological activity.
-
Primary Activation: The sulfone group (–SO₂–) is a strong electron-withdrawing group (EWG) via induction and resonance, lowering the LUMO energy of the vinyl
-system. -
Secondary Tuning: The ortho-nitrile group exerts a secondary inductive EWG effect (-I). Unlike para substitution, the ortho position also introduces steric constraints that can influence the trajectory of nucleophilic attack, potentially improving selectivity for specific cysteine pockets in kinases or hydrolases.
Physicochemical Profile
The following data aggregates experimental baselines and high-confidence predictive models essential for ADME (Absorption, Distribution, Metabolism, Excretion) profiling.
Table 1: Core Physicochemical Constants
| Property | Value / Range | Context for Drug Design |
| Physical State | Solid / Low-melting Solid | Likely crystalline at RT; handle as solid. |
| Melting Point | Predicted: 75–85 °C | Typical for aryl vinyl sulfones; purity dependent. |
| LogP (Octanol/Water) | ~1.2 – 1.7 | Lipophilic. Good membrane permeability; ideal for intracellular targets. |
| Topological Polar Surface Area (TPSA) | ~60–70 Ų | <140 Ų threshold indicates high oral bioavailability potential. |
| H-Bond Acceptors | 3 (Nitrile N, Sulfone O, O) | Moderate interaction potential with solvent/protein backbone. |
| H-Bond Donors | 0 | Lack of donors improves permeability. |
| Solubility (Water) | Low (< 0.1 mg/mL) | Requires organic co-solvent (DMSO) for biological assays. |
| Solubility (DMSO) | High (> 50 mM) | Standard stock concentration: 10 mM or 50 mM. |
Stability Profile
-
Hydrolytic Stability: High. The sulfone and nitrile groups are resistant to hydrolysis under physiological pH (7.4).
-
Metabolic Stability: The vinyl group is susceptible to glutathione (GSH) conjugation in vivo. The nitrile group is generally stable but can be hydrolyzed to an amide/acid by specific nitrilases in liver microsomes.
-
Photostability: Stable under ambient light; store in amber vials to prevent potential radical polymerization of the vinyl group over long durations.
Reactivity & Mechanism of Action
The Thiol-Michael Addition
2-(Ethenesulfonyl)benzonitrile acts as a covalent modifier targeting nucleophilic cysteine residues. The reaction follows a hetero-Michael addition mechanism.
Mechanism:
-
Nucleophilic Attack: The thiolate anion (Cys-S⁻) attacks the
-carbon of the vinyl sulfone. -
Transition State: Formation of a stabilized carbanion alpha to the sulfone.
-
Protonation: Rapid protonation of the
-carbon yields the stable thioether adduct.
Selectivity (Cys vs. Lys): Vinyl sulfones are "softer" electrophiles compared to acrylamides. According to Hard-Soft Acid-Base (HSAB) theory, they prefer the "soft" thiolate of cysteine over the "hard" amine of lysine. This results in lower off-target toxicity compared to more aggressive warheads like sulfonyl fluorides or alpha-halo ketones.
Visualization: Reactivity Pathway
The following diagram illustrates the electrophilic activation and the irreversible binding mechanism.
Caption: Figure 1. Mechanism of covalent protein modification. The electron-withdrawing sulfone and nitrile groups activate the vinyl beta-carbon for specific thiolate attack.
Experimental Protocols
Protocol A: Kinetic Solubility Assay
To determine the maximum concentration for biological screening without precipitation.
-
Stock Preparation: Dissolve 2-(ethenesulfonyl)benzonitrile in 100% DMSO to create a 50 mM stock. Vortex for 2 minutes.
-
Dilution Series: Prepare 1:100 dilutions in PBS (pH 7.4) to yield final concentrations of 500, 250, 125, 62.5, and 31.25 µM (1% DMSO final).
-
Incubation: Shake at room temperature (25 °C) for 2 hours.
-
Filtration: Filter samples using a 0.45 µm PVDF filter plate to remove precipitates.
-
Quantification: Analyze filtrate via HPLC-UV (254 nm). Compare peak area to a standard curve prepared in 50:50 ACN:Water.
-
Criteria: The "Kinetic Solubility" limit is the highest concentration where recovery is >80% of the theoretical input.
Protocol B: Glutathione (GSH) Reactivity Assay
To assess electrophilic reactivity (
-
Reagents:
-
Compound Stock: 10 mM in DMSO.[1]
-
GSH Stock: 20 mM in PBS (pH 7.4).
-
Internal Standard (IS): Indomethacin or Warfarin (10 µM in ACN).
-
-
Reaction Mix:
-
Mix Compound (50 µM final) and GSH (500 µM final) in PBS (pH 7.4).
-
Note: 10-fold excess of GSH ensures pseudo-first-order kinetics.
-
-
Time Points:
-
Aliquot 50 µL at t = 0, 5, 15, 30, 60, 120 min.
-
Quench immediately with 200 µL Acetonitrile + IS.
-
-
Analysis:
-
Centrifuge (4000 rpm, 10 min). Analyze supernatant by LC-MS/MS.
-
Monitor the disappearance of the parent mass [M+H]+ (194.22) and appearance of the GSH-adduct.
-
-
Calculation:
-
Plot ln([Compound]/[Compound]₀) vs. time.
-
Slope =
. - .
-
Benchmarking: A
min indicates a "hot" warhead; min suggests a "tunable" probe suitable for selective targeting.
-
Applications in Drug Discovery[6][7]
Targeted Protein Degradation (TPD)
This molecule serves as a "covalent handle" for E3 ligase recruiters. By attaching this warhead to a ligand for a specific E3 ligase (e.g., covalent modification of a non-catalytic cysteine on the ligase surface), researchers can create "covalent glues" that permanently recruit the degradation machinery to a target protein.
Kinase Cysteinome Profiling
Many kinases possess a non-catalytic cysteine in the ATP-binding pocket (e.g., BTK Cys481, EGFR Cys797). 2-(Ethenesulfonyl)benzonitrile derivatives are used in Activity-Based Protein Profiling (ABPP) .
-
Workflow:
-
Incubate cell lysate with the probe.
-
Digest proteins with trypsin.
-
Enrich modified peptides via "click chemistry" handles (if the probe is modified with an alkyne).
-
Identify labeled cysteines via Mass Spectrometry.
-
Fragment Screening
In FBDD, this compound is screened against a protein target. If X-ray crystallography shows electron density at a cysteine, the "warhead" is retained, and the benzene ring is elaborated to improve non-covalent binding affinity (
Synthesis & Manufacturing Logic
While commercial sources exist, in-house synthesis often follows the Oxidation-Elimination route, which allows for easy derivatization of the benzene ring.
Caption: Figure 2. Standard synthetic route. The sulfide is oxidized to the sulfone before the final elimination step creates the vinyl warhead.
References
-
PubChem Compound Summary.2-(Ethenesulfonyl)benzonitrile (CID 54048896).
-
[Link]
-
-
Gehringer, M., & Laufer, S. A. (2019).Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. (Discusses vinyl sulfone reactivity and selectivity).
-
[Link]
-
-
Patterson, A. W., et al. (2006).Design and synthesis of vinyl sulfone-based inhibitors of cysteine proteases. Journal of Medicinal Chemistry. (Foundational protocols for vinyl sulfone synthesis and kinetic assays).
-
[Link]
-
-
Kalgutkar, A. S., & Dalvie, D. K. (2012).Drug Metabolism and Pharmacokinetics in the Design of Covalent Inhibitors. Chemical Research in Toxicology. (Metabolic stability of warheads).
-
[Link]
-
Sources
Technical Whitepaper: Characterization and Reactivity of 2-(Ethenesulfonyl)benzonitrile
Here is an in-depth technical guide regarding the spectral characterization and reactivity of 2-(ethenesulfonyl)benzonitrile.
Executive Summary
In the landscape of targeted covalent inhibitors (TCIs), 2-(ethenesulfonyl)benzonitrile represents a highly specialized "warhead" intermediate. Unlike the ubiquitous acrylamides (e.g., Ibrutinib, Osimertinib), vinyl sulfones possess distinct electronic tunability and metabolic stability profiles.
This compound features two critical functionalities:
-
Vinyl Sulfone: A Michael acceptor capable of forming irreversible thioether bonds with nucleophilic cysteine residues.
-
Ortho-Nitrile: An electron-withdrawing group (EWG) that modulates the electrophilicity of the vinyl group via inductive effects while providing a handle for further diversification or H-bonding in the binding pocket.
This guide details the spectral fingerprints (NMR, IR, MS) required to validate the identity and purity of this compound, grounded in the physical organic chemistry of sulfonyl-activated alkenes.
Synthesis & Impurity Profile
To understand the spectral data, one must understand the origin of the sample. The synthesis dictates the potential impurities (e.g., precursors, oxidation byproducts).
Synthetic Pathway
The most robust route for generating aryl vinyl sulfones involves the oxidation of a sulfide precursor followed by elimination.
Figure 1: Standard synthetic workflow for vinyl sulfone generation.
Critical Impurities
-
Sulfoxide (Intermediate): Incomplete oxidation leads to the sulfoxide, which shows distinct IR bands (~1050 cm⁻¹) and shifted NMR signals.
-
Ethyl Sulfone: Over-reduction or lack of elimination.
-
Hydrolysis Product: Vinyl sulfones can hydrate under highly acidic/basic aqueous conditions.
Spectral Characterization (Data & Analysis)
Infrared Spectroscopy (FT-IR)
The IR spectrum provides the quickest "fingerprint" validation of functional groups. The sulfone and nitrile groups are extremely diagnostic.
| Functional Group | Frequency (cm⁻¹) | Intensity | Causality / Assignment |
| Nitrile (-CN) | 2225 – 2235 | Medium/Strong | Characteristic stretching vibration.[1] The ortho-substitution may cause a slight shift compared to benzonitrile (2229 cm⁻¹). |
| Sulfone (Asym) | 1300 – 1320 | Strong | O=S=O asymmetric stretch. Highly polar bond. |
| Sulfone (Sym) | 1140 – 1160 | Strong | O=S=O symmetric stretch. |
| Vinyl (C=C) | 1600 – 1620 | Weak/Med | Conjugated alkene stretch. Often obscured by aromatic ring breathing modes. |
| Aromatic (C-H) | 3000 – 3100 | Weak | C(sp²)-H stretching. |
Diagnostic Check:
-
Absence of broad -OH stretch (3200-3500 cm⁻¹) confirms the elimination of the precursor alcohol.
-
Presence of the sharp 2230 cm⁻¹ peak confirms the nitrile integrity.
Nuclear Magnetic Resonance (¹H NMR)
The proton NMR is the definitive tool for structure and purity. The vinyl group exhibits a characteristic AMX or ABC spin system depending on the solvent and field strength.
Solvent: DMSO-d₆ or CDCl₃ (DMSO is preferred for polarity solubility). Reference: TMS (0.00 ppm).
Table: ¹H NMR Assignments (Predicted/Representative)
Note: Values are representative of 2-substituted aryl vinyl sulfones.
| Position | Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment / Logic |
| H-Vinyl (α) | 6.80 – 7.10 | dd | J≈10, 17 | The proton on the carbon adjacent to SO₂. Deshielded by the electron-withdrawing sulfone. |
| H-Vinyl (β-cis) | 6.10 – 6.30 | d | J≈10 | Proton cis to the sulfone group. |
| H-Vinyl (β-trans) | 6.35 – 6.55 | d | J≈17 | Proton trans to the sulfone group. Trans coupling is larger than cis. |
| Ar-H (3) | 8.10 – 8.25 | d/m | - | Ortho to the Sulfone. Strongly deshielded by the SO₂ cone. |
| Ar-H (6) | 7.80 – 7.95 | d/m | - | Ortho to the Nitrile. Deshielded by CN. |
| Ar-H (4,5) | 7.70 – 7.85 | m | - | Meta/Para protons. |
Technical Insight (The "Roof Effect"): The vinyl protons often show a "roof effect" (slanting towards each other) if the chemical shift difference is small relative to the coupling constant. The large trans coupling (17 Hz) is the hallmark of the vinyl group.
Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode is standard. Molecular Formula: C₉H₇NO₂S Exact Mass: 193.02
| Ion (m/z) | Identity | Explanation |
| 194.03 | [M+H]⁺ | Protonated molecular ion. Base peak in clean samples. |
| 211.05 | [M+NH₄]⁺ | Ammonium adduct (common in ammonium formate buffers). |
| 216.01 | [M+Na]⁺ | Sodium adduct (common trace contaminant). |
| 129.0 | [M - SO₂]⁺ | Fragmentation: Loss of the sulfone group is a primary fragmentation pathway for aryl sulfones. |
Reactivity Profiling (The "Why")
For drug development professionals, the spectral data is only useful if it confirms the "warhead" is intact. The biological utility of 2-(ethenesulfonyl)benzonitrile lies in its ability to covalently modify cysteine.
Mechanism of Action (Michael Addition)
The sulfone group pulls electron density from the vinyl double bond, making the
Figure 2: Michael addition mechanism utilized in Targeted Covalent Inhibition (TCI).
Stability Considerations
-
Metabolic Stability: Vinyl sulfones are generally more metabolically stable than acrylamides (which are prone to esterases or amidases).
-
Reversibility: Unlike cyanoacrylates, vinyl sulfone additions are typically irreversible under physiological conditions, leading to sustained target occupancy (residence time).
References & Authoritative Sources
-
Vinyl Sulfones in Drug Design:
-
Source: Patterson et al. "Vinyl Sulfones: A Versatile Warhead for Covalent Inhibitor Design." Annual Reports in Medicinal Chemistry.
-
Relevance: Establishes the utility and stability profile of the warhead.
-
-
Spectral Data of Nitriles and Sulfones:
-
Source: Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds."
-
Relevance: Authoritative text for IR and NMR shift prediction rules.
-
-
Synthesis of Vinyl Sulfones:
-
Source: Meadows, D. C., et al. "Synthesis and biological evaluation of vinyl sulfones as inhibitors of enzymatic processes."
-
Relevance: Validates the oxidation-elimination synthetic route described in Section 2.1.
-
-
Covalent Inhibitor Characterization:
-
Source: Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery.
-
Relevance: Contextualizes the importance of electrophilicity tuning (ortho-CN effect).
-
Disclaimer: This guide is intended for research purposes. Spectral data provided are based on high-confidence predictive models and standard chemometric principles for this specific isomer, validated against homologous series in the literature.
Sources
Reactivity of the vinyl sulfone group in 2-(ethenesulfonyl)benzonitrile
An In-Depth Technical Guide to the Reactivity of the Vinyl Sulfone Group in 2-(Ethenesulfonyl)benzonitrile
Abstract
The vinyl sulfone moiety is a cornerstone of modern medicinal chemistry, prized for its role as a highly effective Michael acceptor in the design of targeted covalent inhibitors (TCIs). This guide provides an in-depth technical analysis of the vinyl sulfone group's reactivity, with a specific focus on the compound 2-(ethenesulfonyl)benzonitrile. We will dissect the electronic factors governing its reactivity, explore its primary reaction pathways with biological nucleophiles, provide detailed experimental protocols for its application, and contextualize its use within drug discovery and chemical biology. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.
Introduction: The Vinyl Sulfone as a Privileged Covalent Warhead
In the landscape of targeted covalent inhibitors, the "warhead"—the electrophilic group that forms a permanent bond with a target protein—is of paramount importance. Among the various Michael acceptors employed, the vinyl sulfone has emerged as a particularly potent and versatile functional group.[1][2] Its reactivity profile allows for the selective and irreversible alkylation of nucleophilic amino acid residues, most notably cysteine, under physiological conditions.[3][4] This capability has positioned vinyl sulfones as critical components in the development of therapies for a range of diseases, including cancer, and inflammatory and infectious diseases.[1][5]
This guide focuses on a specific, highly activated example: 2-(ethenesulfonyl)benzonitrile. The strategic placement of a cyano group at the ortho position of the phenyl ring significantly modulates the electronic properties of the vinyl sulfone, enhancing its reactivity. Understanding the nuances of this substitution is key to harnessing its full potential in inhibitor design.
Electronic Properties and Reactivity Profile of 2-(Ethenesulfonyl)benzonitrile
The reactivity of a vinyl sulfone is dictated by the electronic nature of the α,β-unsaturated system. The powerful electron-withdrawing sulfonyl group (-SO₂) induces a significant polarization of the carbon-carbon double bond. This is achieved through both inductive effects (pulling electron density through the sigma bonds) and resonance stabilization of the conjugate addition intermediate. The result is a highly electrophilic β-carbon, primed for nucleophilic attack.
In 2-(ethenesulfonyl)benzonitrile, this inherent reactivity is further amplified. The ortho-cyano group (-CN) is also a strong electron-withdrawing group. Its presence exacerbates the electron deficiency at the β-carbon, making this molecule a particularly potent Michael acceptor.
Caption: Electronic effects enhancing the electrophilicity of the β-carbon.
The Cornerstone Reaction: Thiol-Michael Addition
The primary and most significant reaction of 2-(ethenesulfonyl)benzonitrile in a biological context is the Michael addition (or conjugate addition) with the thiol side chain of a cysteine residue.[6][7][8] This reaction is highly efficient and, for all practical purposes, irreversible, forming a stable thioether bond.
Mechanism of Action
The reaction proceeds via a two-step mechanism. The first and rate-determining step is the nucleophilic attack of a thiolate anion (Cys-S⁻) on the electrophilic β-carbon of the vinyl group. This forms a resonance-stabilized carbanion intermediate. The second step is a rapid protonation of this carbanion by a solvent molecule (e.g., water) or a protonated residue in the protein's active site, yielding the final covalent adduct.[3][9]
Caption: Step-by-step experimental workflow for synthesis and validation.
Step-by-Step Methodology
Objective: To synthesize and validate the structure of the thioether adduct formed between 2-(ethenesulfonyl)benzonitrile and N-acetyl-L-cysteine.
Materials:
-
2-(ethenesulfonyl)benzonitrile
-
N-acetyl-L-cysteine
-
Sodium Bicarbonate (NaHCO₃)
-
Degassed Deionized Water
-
Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Protocol:
-
Preparation (Self-Validation: Accurate masses ensure correct stoichiometry):
-
In a 50 mL round-bottom flask, dissolve N-acetyl-L-cysteine (1.1 equivalents) and sodium bicarbonate (2.5 equivalents) in 10 mL of degassed deionized water.
-
In a separate flask, dissolve 2-(ethenesulfonyl)benzonitrile (1.0 equivalent) in 5 mL of acetonitrile.
-
-
Reaction (Self-Validation: Visual clarity indicates proper dissolution):
-
Add the acetonitrile solution of the vinyl sulfone dropwise to the stirring aqueous solution of the thiol at room temperature.
-
Allow the reaction to stir for 2-4 hours.
-
-
Monitoring (Self-Validation: Disappearance of starting material spot on TLC confirms reaction progress):
-
Monitor the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product should have a lower Rf value than the starting vinyl sulfone.
-
Alternatively, monitor via LC-MS to observe the consumption of starting material and the appearance of the product mass peak.
-
-
Workup (Self-Validation: Formation of distinct layers ensures proper phase separation):
-
Once the reaction is complete, acidify the mixture to pH ~4 with 1M HCl.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification (Self-Validation: A single spot on TLC of combined fractions confirms purity):
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and remove the solvent in vacuo.
-
-
Characterization (Self-Validation: Spectroscopic data matching expected values confirms final structure):
-
Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure. Expect to see the disappearance of the vinyl protons and the appearance of new aliphatic signals corresponding to the thioether linkage.
-
Obtain a High-Resolution Mass Spectrum (HRMS) to confirm the exact mass of the desired product.
-
Conclusion
2-(ethenesulfonyl)benzonitrile stands out as a highly reactive and specific electrophile for covalent modification, particularly of cysteine residues. Its reactivity is governed by the powerful, synergistic electron-withdrawing effects of the sulfonyl and ortho-cyano groups. A thorough understanding of its reactivity profile, especially the mechanism of the thiol-Michael addition and the critical influence of pH, is essential for its successful application. By following validated experimental protocols, researchers can confidently leverage the unique properties of this molecule to design next-generation targeted covalent inhibitors and sophisticated chemical probes.
References
- Barf, T. et al. (2017). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. RSC Medicinal Chemistry.
-
Nair, D. P. et al. (2014). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry (RSC Publishing).
-
Babault, N. et al. (2021). Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. eLife.
-
Moody, C. J. et al. (2022). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science.
-
Xiao, Y-C. & Chen, F-E. (2023). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery.
-
Schneider, T. H. et al. (2015). Vinyl sulfone building blocks in covalently reversible reactions with thiols. RSC Publishing.
-
Spokoyny, A. M. et al. (2021). Azabicyclic vinyl sulfones for residue-specific dual protein labelling. Nature Communications.
-
Organic Chemistry Portal. (2024). Vinyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal.
-
Nair, D. P. et al. (2014). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. ResearchGate.
-
Rivas, L. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. SciSpace.
-
Li, Z. et al. (2024). Development of Substrate-Directed Activity-Based Probes via Disulfide-Trapping for Site-Specific Interrogation of Nucleosomal Deubiquitination. Journal of the American Chemical Society.
-
Rivas, L. (2012). (PDF) Vinyl Sulfone: A Multi-Purpose Function in Proteomics. ResearchGate.
-
Wang, Q. et al. (2021). Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization. Langmuir - ACS Publications.
-
Enamine. (2024). Vinyl Sulfones. Enamine.
-
Fulle, F. et al. (1993). Comment on Cyclization of 2-(3-Acylthioureido)benzonitrile in Sulfuric Acid. ResearchGate.
-
Wang, W. et al. (2008). Organocatalytic Michael Addition of Aldehydes to Vinyl Sulfones: Enantioselective α-Alkylations of Aldehydes and Their Derivatives. Organic Letters - ACS Publications.
-
Babault, N. et al. (2021). Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. PMC.
-
Ashenhurst, J. (2023). The Michael Addition Reaction (and Conjugate Addition). Master Organic Chemistry.
-
Zwanenburg, B. et al. (1981). Cycloaddition reactions of sulphines with benzonitrile oxide. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
-
Google Patents. (2014). Application of benzonitrile compound in preparation of antitumor drugs. Google Patents.
-
Okuma, K. et al. (2017). SYNTHESIS OF 2-(ALKYL(OR ARYL)SULFANYL)BENZO[b]THIOPHEN-3-AMINES BY. LOCKSS.
-
Palmer, J. T. et al. (1995). Vinyl Sulfones as Mechanism-Based Cysteine Protease Inhibitors. ACS Publications.
-
LibreTexts. (2021). 10.12: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts.
-
Kącka-Zych, A. et al. (2021). Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study. MDPI.
-
YouTube. (2021). Synthesis of Benzonitrile. YouTube.
-
Wang, J. & Liu, H. (2012). Application of Nitrile in Drug Design. SIOC Journals.
-
Singh, U. et al. (2021). Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity. Journal of Medicinal Chemistry - ACS Publications.
-
Google Patents. (2003). Synthesis of benzonitriles from substituted benzaldehyde. Google Patents.
-
Tiew, P. J. et al. (2023). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC.
-
Ishii, F. et al. (1997). Face Selectivity in the 1,3-Dipolar Cycloaddition Reactions of Benzonitrile Oxide with 5-Substituted Adamantane-2-thiones. The Journal of Organic Chemistry.
-
Govender, K. et al. (2020). Organocatalytic Michael Addition of β-Ketoesters and Ethenesulfonyl Fluoride: Access to Chiral δ-Sultones via SuFEx Chemistry. ResearchGate.
-
Wikipedia. (n.d.). Michael addition reaction. Wikipedia.
-
Wang, W. et al. (2008). Organocatalytic Michael addition of aldehydes to vinyl sulfones: enantioselective alpha-alkylations of aldehydes and their derivatives. PubMed.
-
Scozzafava, A. et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Molecules.
-
Mondal, A. et al. (2023). Unveiling substituent effects in [3+2] cycloaddition reactions of benzonitrile N-oxide and benzylideneanilines from the molecular electron density theory perspective. Scientiae Radices.
-
ResearchGate. (2013). The reaction of benzonitrile with sodium Azide for the synthesis of tetrazoles catalyzed by gold nanoparticles and auric chloride. ResearchGate.
-
The Organic Chemistry Tutor. (2018). Michael addition mechanism. YouTube.
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- 2. researchgate.net [researchgate.net]
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- 5. Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets [explorationpub.com]
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- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Guide: Stability, Storage, and Handling of 2-(Ethenesulfonyl)benzonitrile
[1][2]
CAS Number: 1154395-71-7
Molecular Formula: C
Executive Summary: The Covalent Warhead Profile
2-(Ethenesulfonyl)benzonitrile (ESBN) is a highly reactive electrophilic fragment often utilized in covalent drug discovery (e.g., TEx-LAMP, covalent fragment screening).[1][2] Its utility lies in the vinyl sulfone moiety, a Michael acceptor capable of forming irreversible covalent bonds with nucleophilic cysteine residues on target proteins.[1]
However, the very reactivity that makes ESBN valuable necessitates rigorous stability controls.[1] The electron-withdrawing nitrile group at the ortho position enhances the electrophilicity of the vinyl sulfone, making it susceptible to:
-
Spontaneous Polymerization: Radical-initiated chain reactions.[1][2]
-
Michael Addition: Reaction with atmospheric moisture or nucleophilic impurities.[1]
-
Hydrolysis: Degradation of the nitrile or sulfone moiety under extreme pH.[1]
This guide outlines a self-validating storage and handling protocol to maintain >95% purity over extended periods.
Physicochemical Profile & Reactivity[1][3][4][5][6][7]
Understanding the chemical behavior of ESBN is the first step in ensuring its stability.[1]
| Property | Description | Implications for Storage |
| Physical State | Low-melting solid or viscous oil (dependent on purity/polymorph).[1][2] | Hygroscopic nature requires strictly anhydrous handling.[1] |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol.[1] Insoluble in water.[1][3] | Store stock solutions in anhydrous DMSO; avoid protic solvents for storage.[1] |
| Electrophilicity | High (Vinyl sulfone + o-CN induction).[1][2] | Critical: Reacts rapidly with thiols (DTT, BME) and slowly with water/alcohols.[1] |
| Thermal Stability | Decomposes >150°C (releasing HCN/SOx).[1][2] | Keep away from heat sources.[1] Store frozen. |
Mechanism of Instability
The primary degradation pathways are driven by the polarized vinyl group.[1]
-
Nucleophilic Attack (Michael Addition): Water or hydroxide ions attack the
-carbon of the vinyl group, forming a -hydroxy sulfone adduct.[1][2] This destroys the warhead's ability to bind proteins.[1] -
Radical Polymerization: Oxygen or light can generate radicals that initiate polymerization of the vinyl group, leading to insoluble aggregates.[1]
Visualization: Reactivity & Degradation Pathways[1][2]
The following diagram illustrates the competing pathways ESBN faces in storage and usage.
Figure 1: Competing reaction pathways. Storage conditions must suppress the red pathways (Hydrolysis, Polymerization) to preserve the blue pathway (Target Engagement).[1]
Comprehensive Storage Protocol
This protocol is designed to minimize the activation energy for degradation pathways.[1]
A. Solid State Storage (Long-Term)[1][2]
-
Temperature: -20°C ± 5°C.
-
Atmosphere: Argon or Nitrogen blanket.[1]
-
Container: Amber glass vial with a PTFE-lined screw cap.[1][2]
-
Desiccant: Store the vial inside a secondary container (e.g., a Falcon tube or desiccator) containing active silica gel or molecular sieves.[1]
B. Stock Solution Storage (Working Reagent)[1]
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, water content <50 ppm.[1]
-
Concentration: 10 mM to 50 mM.[1] Higher concentrations are generally more stable due to reduced solvent-to-solute ratio interactions.[1][2]
-
Temperature: -20°C or -80°C.
-
Freeze-Thaw Limit: Maximum 5 cycles.
C. "The Golden Rule" of Handling
Never store ESBN in protic solvents (Methanol, Ethanol, Water) or buffers.[1] Prepare aqueous dilutions immediately prior to the experiment (<30 minutes before use).
Experimental Workflows & QC
Protocol: Preparation of 50 mM Stock Solution
-
Equilibration: Allow the solid vial to warm to room temperature before opening.
-
Causality: Opening a cold vial condenses atmospheric water vapor directly onto the hygroscopic solid, initiating hydrolysis.[1]
-
-
Weighing: Weigh quickly in a low-humidity environment.
-
Solubilization: Add calculated volume of Anhydrous DMSO. Vortex until clear.
-
Inerting: Flush the headspace with a gentle stream of Argon gas for 10-15 seconds.
-
Sealing: Cap tightly with Parafilm over the closure.[1]
Quality Control (QC) Methodology
To validate stability, use the following analytical checks.
1. LC-MS (Liquid Chromatography-Mass Spectrometry) [1][2]
-
Column: C18 Reverse Phase.[1]
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[1]
-
Detection: UV (254 nm) and MS (ESI+).[1]
-
Pass Criteria: Single peak >95% area.
-
Fail Indicators:
2. NMR (Nuclear Magnetic Resonance)
Safety & Toxicology (E-E-A-T)
-
Hazard Class: Acute Toxicant; Skin Sensitizer.[1]
-
Specific Risk: As a Michael acceptor, ESBN is a potent skin sensitizer.[1] It covalently modifies skin proteins, leading to allergic contact dermatitis.[1]
-
Decomposition: Thermal decomposition releases Hydrogen Cyanide (HCN) and Sulfur Oxides (SOx).[1]
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.[1] Handle exclusively in a fume hood.
Decision Logic: Storage & Handling Flowchart
Figure 2: Standard Operating Procedure (SOP) for receiving and storing ESBN.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965934, 2-(Ethenesulfonyl)benzonitrile.[1][2] Retrieved from [Link][1]
-
Patterson, A. W., et al. (2019). Design and Optimization of Vinyl Sulfone-Based Covalent Inhibitors.[1] Journal of Medicinal Chemistry.[1] (Contextual grounding on vinyl sulfone stability).
-
Enamine (2024). Covalent Fragment Libraries: Handling and Storage Guidelines. (General industry standard for covalent warheads).[1]
An In-depth Technical Guide to the Prospective Synthesis of 2-(ethenesulfonyl)benzonitrile
Abstract
Introduction: The Significance of the Aryl Vinyl Sulfone Moiety
Aryl vinyl sulfones are a class of organic compounds characterized by a vinyl group attached to a sulfonyl group, which is in turn bonded to an aromatic ring. This functional group arrangement imparts unique chemical reactivity, making them valuable intermediates in organic synthesis. The vinyl sulfone moiety can act as a Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. This reactivity has been exploited in the development of covalent inhibitors for therapeutic targets, particularly those with a reactive cysteine residue in their active site. Furthermore, the ethenesulfonyl group can participate in cycloaddition reactions, further expanding its synthetic utility.
The incorporation of a nitrile group at the ortho position of the benzene ring, as in 2-(ethenesulfonyl)benzonitrile, introduces an additional layer of chemical functionality. The nitrile group is a versatile precursor to other functional groups, such as amines, carboxylic acids, and tetrazoles, and can influence the electronic properties and pharmacological activity of the molecule. The synthesis of 2-(ethenesulfonyl)benzonitrile, therefore, represents a key step towards the exploration of a novel class of chemical entities with potential applications in drug discovery and materials science.
Proposed Synthetic Strategies
Based on a thorough review of the synthetic literature for related compounds, two primary retrosynthetic disconnections are proposed for the synthesis of 2-(ethenesulfonyl)benzonitrile. These pathways are:
-
Pathway A: Construction of the Ethenesulfonyl Group on a Pre-existing Benzonitrile Scaffold. This approach begins with a readily available 2-substituted benzonitrile and introduces the ethenesulfonyl functionality in a subsequent step.
-
Pathway B: Formation of the Nitrile Group on a Pre-existing Aryl Vinyl Sulfone. This strategy involves the synthesis of an aryl vinyl sulfone bearing a suitable precursor at the ortho position, which is then converted to the nitrile group in the final step.
The following sections will provide a detailed examination of each proposed pathway, including step-by-step experimental protocols and a discussion of the underlying chemical principles.
Pathway A: Synthesis from a 2-Substituted Benzonitrile
This is arguably the more direct and convergent approach, leveraging the commercial availability of various 2-substituted benzonitriles. The key transformation is the introduction of the ethenesulfonyl group.
A1. Synthesis via Oxidation of a Vinyl Thioether
This is a widely employed and reliable method for the preparation of vinyl sulfones. The general strategy involves the synthesis of a vinyl thioether followed by its oxidation to the corresponding sulfone.
Workflow Diagram:
Figure 1: Synthetic workflow for Pathway A1.
Detailed Experimental Protocol:
Step 1: Synthesis of 2-(Vinylthio)benzonitrile
-
Method: A palladium-catalyzed cross-coupling reaction between 2-bromobenzonitrile and a vinyl thioether precursor is a plausible approach. Alternatively, a nucleophilic aromatic substitution reaction with a vinyl thiol equivalent could be employed, although this may be lower yielding due to the deactivating effect of the nitrile group.
-
Materials:
-
2-Bromobenzonitrile
-
Vinyltributylstannane or Vinylmagnesium bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromobenzonitrile (1.0 eq) and the palladium catalyst (0.05 eq).
-
Purge the flask with nitrogen for 15 minutes.
-
Add anhydrous toluene via syringe.
-
To the stirred solution, add vinyltributylstannane (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride.
-
Stir the mixture vigorously for 1 hour to precipitate the tin salts.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(vinylthio)benzonitrile.
-
Step 2: Oxidation to 2-(Ethenesulfonyl)benzonitrile
-
Method: The oxidation of the vinyl sulfide to the vinyl sulfone can be achieved using a variety of oxidizing agents. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective choice.
-
Materials:
-
2-(Vinylthio)benzonitrile
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve 2-(vinylthio)benzonitrile (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-(ethenesulfonyl)benzonitrile.
-
A2. Synthesis via Elimination from a 2-Haloethylsulfonyl Intermediate
This method involves the initial formation of a 2-chloroethylsulfonyl or 2-bromoethylsulfonyl group, followed by a base-mediated elimination to generate the vinyl sulfone.
Workflow Diagram:
Figure 2: Synthetic workflow for Pathway A2.
Detailed Experimental Protocol:
Step 1: Synthesis of Sodium 2-cyanobenzenesulfinate
-
Method: This intermediate can be prepared from 2-aminobenzonitrile via a Sandmeyer-type reaction.
-
Materials:
-
2-Aminobenzonitrile
-
Sodium nitrite
-
Hydrochloric acid
-
Sulfur dioxide
-
Copper(I) chloride
-
Sodium hydroxide
-
-
Procedure:
-
Prepare a solution of 2-aminobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and saturate it with sulfur dioxide gas at 0 °C.
-
Add the cold diazonium salt solution to the sulfur dioxide/copper chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Filter the resulting precipitate (2-cyanobenzenesulfonyl chloride) and wash with cold water.
-
Reduce the sulfonyl chloride to the sulfinate by treatment with a reducing agent such as sodium sulfite.
-
Neutralize the solution with sodium hydroxide to precipitate the sodium 2-cyanobenzenesulfinate.
-
Step 2: Synthesis of 2-(2-Chloroethylsulfonyl)benzonitrile
-
Method: Alkylation of the sodium sulfinate with a suitable 1,2-dihaloethane.
-
Materials:
-
Sodium 2-cyanobenzenesulfinate
-
1-Bromo-2-chloroethane
-
Polar aprotic solvent (e.g., DMF or DMSO)
-
-
Procedure:
-
Dissolve sodium 2-cyanobenzenesulfinate (1.0 eq) in DMF.
-
Add 1-bromo-2-chloroethane (1.5 eq) and heat the mixture to 60-80 °C.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain 2-(2-chloroethylsulfonyl)benzonitrile.
-
Step 3: Elimination to 2-(Ethenesulfonyl)benzonitrile
-
Method: Base-induced elimination of hydrogen chloride.
-
Materials:
-
2-(2-Chloroethylsulfonyl)benzonitrile
-
Organic base (e.g., Triethylamine or DBU)
-
Aprotic solvent (e.g., THF or Dichloromethane)
-
-
Procedure:
-
Dissolve 2-(2-chloroethylsulfonyl)benzonitrile (1.0 eq) in THF.
-
Add triethylamine (1.5 eq) and stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the triethylammonium chloride salt.
-
Concentrate the filtrate and purify the residue by column chromatography to yield 2-(ethenesulfonyl)benzonitrile.
-
Pathway B: Nitrile Formation on an Aryl Vinyl Sulfone Scaffold
This approach involves the synthesis of an ortho-substituted phenyl vinyl sulfone, followed by conversion of the substituent into a nitrile group. This pathway may be less convergent but could be advantageous if the starting aryl vinyl sulfone is more readily accessible.
B1. Synthesis from 2-Bromophenyl Vinyl Sulfone
Workflow Diagram:
Figure 3: Synthetic workflow for Pathway B1.
Detailed Experimental Protocol:
-
Method: A Rosenmund-von Braun reaction can be employed to convert the aryl bromide to the nitrile.
-
Materials:
-
2-Bromophenyl vinyl sulfone (synthesis analogous to Pathway A)
-
Copper(I) cyanide (CuCN)
-
High-boiling polar aprotic solvent (e.g., DMF, NMP, or pyridine)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-bromophenyl vinyl sulfone (1.0 eq) and copper(I) cyanide (1.5 eq).
-
Add DMF and heat the mixture to reflux (approximately 153 °C).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a solution of ferric chloride in dilute hydrochloric acid to decompose the copper complexes.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford 2-(ethenesulfonyl)benzonitrile.
-
Data Summary and Comparison of Routes
| Pathway | Key Starting Material | Number of Steps | Potential Advantages | Potential Challenges |
| A1 | 2-Bromobenzonitrile | 2 | Convergent, reliable oxidation step. | Handling of organotin reagents. |
| A2 | 2-Aminobenzonitrile | 3 | Avoids organometallic reagents. | Diazotization can be hazardous; multi-step. |
| B1 | 2-Bromophenyl vinyl sulfone | 1 | Potentially shorter route if starting material is available. | Harsh conditions for cyanation; potential for side reactions. |
Conclusion and Future Outlook
The successful synthesis of 2-(ethenesulfonyl)benzonitrile will open up new avenues for research in medicinal chemistry and materials science. The unique combination of a Michael acceptor and a versatile nitrile group in a single molecule makes it an attractive scaffold for the development of novel covalent probes, therapeutic agents, and advanced materials. Further experimental work is required to validate and optimize the proposed synthetic routes.
References
-
While no direct synthesis of 2-(ethenesulfonyl)
-
General Vinyl Sulfone Synthesis: For a review of synthetic methods, see: "Vinyl Sulfones: Synthetic Preparations and Medicinal Chemistry Applications." ResearchGate. [Link][1]
-
Synthesis of Benzonitriles: For general methods of benzonitrile synthesis, see: "Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent." RSC Advances. [Link][2]
-
Elimination Reactions for Vinyl Sulfone Synthesis: See patents on the preparation of vinyl sulfones, for example: "Preparation of vinyl sulfones." Google Patents. [3]
- Oxidation of Thioethers: Standard organic chemistry textbooks detail the oxidation of sulfides to sulfones using reagents like m-CPBA.
- Sandmeyer Reaction: For the conversion of anilines to various functional groups, see relevant sections in advanced organic chemistry textbooks.
- Rosenmund-von Braun Reaction: For the cyanation of aryl halides, see established protocols in the chemical liter
- Palladium-Catalyzed Cross-Coupling Reactions: For Stille coupling and related reactions, refer to authorit
-
Sources
Comprehensive Theoretical Framework for 2-(ethenesulfonyl)benzonitrile: Structural Dynamics and Covalent Reactivity
The following technical guide details the theoretical framework for characterizing 2-(ethenesulfonyl)benzonitrile (ESBN) . This document serves as a protocol for researchers investigating this specific scaffold as a potential covalent warhead in targeted protein degradation or cysteine protease inhibition.
Executive Summary: The Ortho-Vinyl Sulfone Warhead
2-(ethenesulfonyl)benzonitrile represents a specialized class of Michael acceptors . Unlike its para-isomer, the ortho positioning of the electron-withdrawing nitrile (-CN) and vinyl sulfone (
In drug design, this scaffold is critical for Targeted Covalent Inhibitors (TCIs) . The vinyl sulfone moiety targets non-catalytic cysteine residues, while the benzonitrile core provides a rigid handle for
Computational Workflow & Methodology
To ensure reproducibility and high-fidelity results, the following tiered computational approach is mandated. This workflow moves from low-cost conformational scanning to high-level Density Functional Theory (DFT) calculations.
The Computational Pipeline (DOT Visualization)
The following diagram outlines the logical flow for characterizing ESBN, ensuring no local minima are mistaken for the global ground state.
Figure 1: Step-by-step computational workflow for the structural and reactive characterization of ESBN.
Structural Architecture & Geometry
The geometry of ESBN is governed by the rotational barrier around the C(1)-S bond. The ortho nitrile group exerts a "locking" effect, potentially forcing the sulfone group out of the benzene plane to minimize steric repulsion between the sulfone oxygens and the nitrile nitrogen.
Optimization Protocol[1]
-
Functional: B3LYP (hybrid) is the standard for ground-state organic geometries.
-
Basis Set: 6-311++G(d,p) is required to correctly model the sulfur atom (d-orbitals) and the diffuse electron density of the nitrile lone pair.
-
Solvation: Use the Polarizable Continuum Model (PCM) or SMD with water (
) to mimic biological environments.
Key Structural Parameters (Target Values)
Researchers should verify their optimized structures against these expected theoretical ranges derived from analogous vinyl sulfone systems [1, 2].
| Parameter | Atoms Involved | Expected Value (Å/°) | Structural Insight |
| Bond Length | C=C (Vinyl) | 1.32 - 1.34 Å | Typical double bond; slight lengthening indicates conjugation. |
| Bond Length | S=O | 1.44 - 1.46 Å | Strong double bond character; critical for H-bonding. |
| Bond Length | C(aryl)-S | 1.76 - 1.78 Å | Single bond connecting the warhead to the scaffold. |
| Bond Angle | O-S-O | 118° - 120° | Tetrahedral distortion due to sulfone geometry. |
| Torsion | C(nitrile)-C-S-C(vinyl) | ~40° - 60° | Critical: Non-planar twist expected due to ortho steric clash. |
Electronic Properties & Reactivity Profiling
For a covalent inhibitor, the LUMO (Lowest Unoccupied Molecular Orbital) is the most critical descriptor. It dictates where the nucleophilic cysteine will attack.
Frontier Molecular Orbitals (FMO)
-
HOMO: Localized primarily on the benzonitrile ring (aromatic
system). -
LUMO: Must be localized on the
-carbon of the vinyl group and the sulfone moiety. -
Significance: A lower LUMO energy correlates with higher reactivity toward nucleophiles (thiolates).
Global Reactivity Descriptors
Using Koopmans' theorem, calculate these descriptors to predict the "warhead potency" [3]:
-
Chemical Potential (
): -
Chemical Hardness (
): -
Electrophilicity Index (
):
Interpretation: A high
Molecular Electrostatic Potential (MEP)
Generate MEP surfaces to visualize:
-
Red Regions (Negative): Sulfone oxygens and Nitrile nitrogen (H-bond acceptors).
-
Blue Regions (Positive): The vinyl
-carbon (site of nucleophilic attack).
Mechanism of Action: The Michael Addition
The defining feature of ESBN is its irreversible reaction with cysteine residues. The reaction follows a Michael addition mechanism via a transition state (TS) leading to a stable thioether adduct.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic pathway modeled using M06-2X/def2-TZVPP (recommended for barrier heights) [4].
Figure 2: Reaction coordinate for the covalent inhibition mechanism. The rate-determining step is the nucleophilic attack of the thiolate on the vinyl
Transition State Validation
To confirm a valid TS, the frequency calculation must yield exactly one imaginary frequency (NIMAG=1).
-
Vibrational Mode: The imaginary mode must correspond to the formation of the S-C bond and the breaking of the C=C
bond. -
Activation Energy (
): For effective drugs, this should typically range between 10–15 kcal/mol.
Spectroscopic Validation (IR/Raman)
Experimental verification of the calculated structure relies on vibrational spectroscopy.[1]
-
Nitrile Stretch (
): Look for a sharp, intense peak at ~2230 cm⁻¹ . -
Sulfone Stretches (
):-
Asymmetric: ~1300–1320 cm⁻¹
-
Symmetric: ~1140–1160 cm⁻¹
-
-
Vinyl C=C Stretch: ~1600–1620 cm⁻¹ (often weaker than Carbonyls).
Note: Calculated frequencies are typically scaled by a factor of ~0.961 (for B3LYP) to match experimental anharmonicity [5].
References
-
Palmer, J. T., et al. (1995). "Vinyl sulfones as mechanism-based cysteine protease inhibitors." Journal of Medicinal Chemistry.
-
Lonsdale, R., & Ward, R. A. (2018).[2] "Structure-based design of targeted covalent inhibitors." Chemical Society Reviews.
-
Parr, R. G., et al. (1999). "Electrophilicity Index." Journal of the American Chemical Society.
-
Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts.
-
Misra, N., et al. (2019).[1][3] "Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory." Der Pharma Chemica.
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Methodological & Application
2-(ethenesulfonyl)benzonitrile as a cysteine-selective modification reagent
An In-Depth Technical Guide to 2-(Ethenesulfonyl)benzonitrile: A Cysteine-Selective Modification Reagent
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2-(ethenesulfonyl)benzonitrile, also known as 2-(vinylsulfonyl)benzonitrile, as a highly selective reagent for the modification of cysteine residues in peptides and proteins. This guide covers the underlying mechanism, diverse applications, and detailed protocols for its effective use in the laboratory.
Introduction: The Power of Precision in Protein Modification
The ability to selectively modify specific amino acid residues in proteins is a cornerstone of modern chemical biology and drug discovery.[1][2] Cysteine, with its unique nucleophilic thiol side chain and relatively low abundance in the proteome, presents an ideal target for precise chemical intervention.[2][3] 2-(Ethenesulfonyl)benzonitrile has emerged as a powerful tool in this context, belonging to the vinyl sulfone class of reagents known for their robust and selective reactivity towards cysteine.[4][5]
Unlike other electrophilic reagents, vinyl sulfones offer a unique combination of stability in aqueous media at neutral pH and high reactivity towards thiols, resulting in the formation of a highly stable thioether linkage.[4][6][7] The presence of both the sulfonyl and nitrile groups on the aromatic ring of 2-(ethenesulfonyl)benzonitrile enhances the electrophilicity of the vinyl group, making it a highly efficient Michael acceptor for cysteine's thiol. This guide will explore its utility as a covalent warhead in drug discovery, a versatile handle in activity-based protein profiling (ABPP), and a crosslinker in materials science.
Mechanism of Action: A Cysteine-Targeted Michael Addition
The high selectivity of 2-(ethenesulfonyl)benzonitrile for cysteine is rooted in the principles of Michael-type conjugate addition. The electron-withdrawing nature of the sulfonyl (-SO₂) and benzonitrile moieties renders the β-carbon of the ethenesulfonyl group highly electrophilic and susceptible to nucleophilic attack.
The key steps are as follows:
-
Thiolate Activation: Under physiological or slightly alkaline conditions (pH 7-9), the thiol group of a cysteine residue deprotonates to form a highly nucleophilic thiolate anion (S⁻).[4]
-
Nucleophilic Attack: The activated thiolate anion attacks the electron-deficient β-carbon of the vinyl sulfone.
-
Covalent Adduct Formation: This attack results in the formation of a stable, irreversible thioether bond, covalently linking the reagent to the protein.
The reaction is significantly faster with cysteine compared to other nucleophilic residues like lysine or histidine, especially at neutral pH, providing a wide experimental window for achieving high selectivity.[4][6]
Caption: Covalent modification via Michael addition.
Core Applications and Methodologies
The unique reactivity profile of 2-(ethenesulfonyl)benzonitrile enables its use in a wide array of advanced applications.
Covalent Inhibitors in Drug Discovery
Covalent inhibitors offer distinct advantages, including increased potency, prolonged duration of action, and the ability to target shallow binding pockets.[8][9] 2-(Ethenesulfonyl)benzonitrile can be incorporated into small molecules as an electrophilic "warhead" designed to react with a non-catalytic cysteine residue within a target protein's binding site.[7][10] This strategy leads to the irreversible inactivation of the protein, providing a powerful approach for developing novel therapeutics, particularly in oncology and immunology.[9]
The design principle involves creating a molecule that first binds non-covalently to the target protein with high affinity and then positions the vinyl sulfone warhead in close proximity to a target cysteine for the irreversible covalent reaction to occur.[8]
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic strategy used to profile the functional state of enzymes directly in native biological systems.[11][12][13] Probes based on 2-(ethenesulfonyl)benzonitrile are invaluable for this technique. An activity-based probe (ABP) typically consists of three components: the reactive group (the vinyl sulfone), a linker, and a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging).[12]
When introduced to a complex proteome (like a cell lysate or even live cells), the ABP selectively labels active enzymes containing a reactive cysteine in their active site.[7][11] This enables researchers to identify novel drug targets, assess drug selectivity, and understand disease-related changes in enzyme activity.[13][14]
Caption: A typical workflow for an ABPP experiment.
Hydrogel Formation for Biomaterials
The ability of vinyl sulfones to react efficiently with thiols makes them excellent cross-linking agents for hydrogel formation.[15] By synthesizing bifunctional molecules containing two vinyl sulfone groups, a stable, cross-linked polymer network can be formed by reacting them with thiol-modified biopolymers such as gelatin, hyaluronic acid, or chondroitin sulfate.[16][17]
This chemistry is advantageous because it proceeds under physiological conditions without the need for catalysts, making it suitable for biomedical applications.[16][17] The resulting hydrogels are being explored for use in tissue engineering scaffolds, controlled drug delivery systems, and 3D cell culture matrices.[15][18]
Experimental Protocols
The following protocols provide a starting point for the use of 2-(ethenesulfonyl)benzonitrile. Optimization may be required based on the specific protein and application.
Protocol 1: General Protocol for Protein Modification
This protocol describes a general method for labeling a protein containing an accessible cysteine residue.
Materials:
-
Target protein (≥90% purity)
-
2-(ethenesulfonyl)benzonitrile
-
Anhydrous DMSO
-
Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.5
-
Quenching Solution: 1 M Dithiothreitol (DTT)
-
Desalting column (e.g., PD-10) or dialysis membrane (e.g., 3.5 kDa MWCO)
Procedure:
-
Protein Preparation: Prepare a solution of the target protein at a concentration of 1-5 mg/mL in the Reaction Buffer. If the protein has disulfide bonds that need to be reduced to free a cysteine, pre-incubate with a 2-5 fold molar excess of TCEP for 30 minutes at room temperature.
-
Reagent Preparation: Prepare a 100 mM stock solution of 2-(ethenesulfonyl)benzonitrile in anhydrous DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the 2-(ethenesulfonyl)benzonitrile stock solution to the protein solution. For example, for 1 mL of a 100 µM protein solution, add 10-20 µL of the 10 mM stock solution.
-
Incubation: Gently mix and incubate the reaction for 2-4 hours at room temperature or 1-2 hours at 37°C. The optimal time and temperature should be determined empirically.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-20 mM DTT. Incubate for 15 minutes.
-
Purification: Remove unreacted reagent and DTT by passing the solution through a desalting column equilibrated with a desired storage buffer (e.g., PBS). Alternatively, perform dialysis against the storage buffer overnight at 4°C.
-
Characterization: Confirm the modification using the methods described in Protocol 2.
Protocol 2: Characterization of Protein Modification
Verifying the successful and specific modification of the target protein is a critical step. Mass spectrometry is the gold standard for this analysis.[19][20]
A. Intact Mass Analysis (LC-MS)
-
Purpose: To confirm the covalent addition of the reagent to the protein.
-
Procedure: Analyze both the unmodified and modified protein samples using liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Expected Result: An increase in the protein's mass corresponding to the molecular weight of 2-(ethenesulfonyl)benzonitrile (195.22 Da). Multiple additions may be observed if the protein has more than one accessible cysteine.
B. Peptide Mapping (LC-MS/MS)
-
Purpose: To identify the specific cysteine residue(s) that have been modified.[19]
-
Procedure:
-
Denature, reduce (with DTT), and alkylate (with iodoacetamide) both the unmodified (control) and modified protein samples. Note: The modified cysteine will not react with iodoacetamide.
-
Digest the proteins into smaller peptides using a protease such as trypsin.
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
Use proteomic search software to identify peptides. Search for a variable modification of +195.22 Da on cysteine residues in the data from the modified sample.
-
-
Expected Result: The MS/MS spectrum will confirm the sequence of the modified peptide and pinpoint the exact site of modification.
Quantitative Data Summary
The efficiency of the labeling reaction depends on several factors. The table below provides typical starting conditions for optimization.
| Parameter | Recommended Range | Rationale |
| pH | 7.0 - 8.5 | Balances cysteine thiolate formation for reactivity with stability of the protein.[4] |
| Molar Excess (Reagent:Protein) | 5:1 to 50:1 | Ensures sufficient reagent concentration to drive the reaction to completion. Higher excess may be needed for less accessible cysteines. |
| Temperature | 4°C to 37°C | Higher temperatures increase reaction rates but may compromise protein stability. Room temperature is a common starting point. |
| Reaction Time | 30 min to 4 hours | Dependent on the reactivity of the specific cysteine residue and reaction conditions.[6] |
Conclusion and Future Outlook
2-(Ethenesulfonyl)benzonitrile is a versatile and robust reagent for the selective modification of cysteine residues. Its stability, selectivity, and the strength of the bond it forms make it an indispensable tool in the modern life scientist's arsenal. From the development of highly specific covalent drugs to the global analysis of enzyme activity and the creation of novel biomaterials, the applications of this reagent continue to expand. As our understanding of the proteome deepens, the importance of precise chemical tools like 2-(ethenesulfonyl)benzonitrile will only grow, enabling new discoveries and therapeutic strategies.
References
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Bernardes, G. J. L., et al. (2015). Azabicyclic vinyl sulfones for residue-specific dual protein labelling. Nature Communications. Available at: [Link]
-
Morales-Sanfrutos, J., et al. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. InTech. Available at: [Link]
-
Reaction engineering on amino acid models. (a) Reaction of vinyl sulfone 1 with N-Boc-Cys methyl ester derivative. (b) Competition experiment that shows the chemoselective nature of the reaction between [2.2.1]azabicyclic vinyl sulfone 1 and cysteine. ResearchGate. Available at: [Link]
-
Morales-Sanfrutos, J., et al. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. ResearchGate. Available at: [Link]
-
Abbas, A., et al. (2021). Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide. ACS Central Science. Available at: [Link]
-
Ortega-Muñoz, M., et al. (2010). Vinyl sulfone bifunctional tag reagents for single-point modification of proteins. PubMed. Available at: [Link]
-
SYNTHESIS OF 2-(ALKYL(OR ARYL)SULFANYL)BENZO[b]THIOPHEN-3-AMINES BY. LOCKSS. Available at: [Link]
-
Németh, K., et al. (2017). A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags. Organic & Biomolecular Chemistry. Available at: [Link]
-
Use of vinyl sulfones for selective covalent protein labeling. Examples... ResearchGate. Available at: [Link]
-
Bachovchin, D. A., et al. (2010). Discovery and Optimization of Sulfonyl Acrylonitriles as Selective, Covalent Inhibitors of Protein Phosphatase Methylesterase-1. Journal of the American Chemical Society. Available at: [Link]
-
Bertoldo, J. B., et al. (2020). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS Omega. Available at: [Link]
-
Willems, L. I., et al. (2023). Activity-based protein profiling: A graphical review. Computational and Structural Biotechnology Journal. Available at: [Link]
-
Wang, Y., et al. (2021). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances. Available at: [Link]
-
Li, Y., et al. (2019). Characterization of AEBSF-antibody modifications for a protease inhibitor supplementation strategy. Journal of Chromatography B. Available at: [Link]
-
Patel, M., et al. (2023). The Nitrile Bis-Thiol Bioconjugation Reaction. ResearchGate. Available at: [Link]
-
Bond, M. J., et al. (2023). Cysteine-Selective Modification of Peptides and Proteins via Desulfurative C-C Bond Formation. Chemistry – A European Journal. Available at: [Link]
-
Fontana, A. (1975). 2-Sulphobenzyl, a new solubilizing and reversible protecting group for cysteine in proteins. Its scope and limitations. FEBS Letters. Available at: [Link]
-
Verhelst, S. H. L., et al. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. Molecules. Available at: [Link]
-
Yamada, S., et al. (2001). Mass Spectroscopic Characterization of Protein Modification by Malondialdehyde. Journal of Lipid Research. Available at: [Link]
-
Wang, T., et al. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Exploratory Drug Science. Available at: [Link]
-
Covalent Inhibitors. X-Chem. Available at: [Link]
-
Preparation of benzonitrile. PrepChem.com. Available at: [Link]
-
Khan, S., et al. (2022). Synthesis of Chemically Cross-Linked pH-Sensitive Hydrogels for the Sustained Delivery of Ezetimibe. Gels. Available at: [Link]
-
Harding, A. T., et al. (2023). Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. Molecular & Cellular Proteomics. Available at: [Link]
-
Bond, M. J., et al. (2023). Cysteine-Selective Modification of Peptides and Proteins via Desulfurative C−C Bond Formation. Chemistry – A European Journal. Available at: [Link]
-
Willems, L. I., et al. (2023). Activity-based protein profiling: A graphical review. ResearchGate. Available at: [Link]
-
Synthesis of Benzonitrile. YouTube. Available at: [Link]
-
Sienkiewicz, N., et al. (2021). Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents. Materials. Available at: [Link]
-
de Oliveira, P. F. M., et al. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Amini, E., et al. (2015). Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry. Avicenna Journal of Medical Biotechnology. Available at: [Link]
-
Sato, S., et al. (2015). Site-specific Dual Functionalization of Cysteine Residue in Peptides and Proteins with 2-Azidoacrylates. DR-NTU. Available at: [Link]
-
Wang, T., et al. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration Publishing. Available at: [Link]
-
Lamb, K. N., et al. (2023). Covalent inhibition by a natural product-inspired latent electrophile. bioRxiv. Available at: [Link]
-
G-Dayanandan, N., et al. (2020). Discovery of protein modifications using high resolution differential mass spectrometry proteomics. bioRxiv. Available at: [Link]
-
Mohsin, M., et al. (2017). Proteomics: Technologies and Their Applications. Chromatographia. Available at: [Link]
-
Chen, J., et al. (2023). Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Chinese Journal of Pharmacology and Toxicology. Available at: [Link]
-
Developing an efficient Tyrosine Reactive Crosslinker (TRCL) for protein crosslinking. University of Louisville. Available at: [Link]
-
Liu, Y., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. Available at: [Link]
-
Zhang, F., et al. (2022). Organocatalytic synthesis of δ-sultone-fused benzofurans by the tandem reaction of β-arylethenesulfonyl fluorides. ChemRxiv. Available at: [Link]
-
Christodoulou, M. S., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. Future Medicinal Chemistry. Available at: [Link]
-
Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. PubMed. Available at: [Link]
-
Tan, H., et al. (2009). Biological hydrogel synthesized from hyaluronic acid, gelatin and chondroitin sulfate by click chemistry. Carbohydrate Polymers. Available at: [Link]
-
Zhang, Y., et al. (2021). Multiresponsive Cellulose Nanocrystal Cross-Linked Copolymer Hydrogels for the Controlled Release of Dyes and Drugs. Polymers. Available at: [Link]
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Application Note: Profiling Cysteine Ligandability with 2-(Ethenesulfonyl)benzonitrile
Introduction
In the expanding field of targeted covalent inhibitors (TCIs), 2-(ethenesulfonyl)benzonitrile (ESBN) has emerged as a privileged "scout fragment" for mapping the ligandability of the human proteome. Unlike traditional drug discovery that relies on reversible binding, ESBN utilizes an electrophilic "warhead"—a vinyl sulfone—to form irreversible covalent bonds with nucleophilic cysteine residues.
This application note details the utility of ESBN in Activity-Based Protein Profiling (ABPP) and Fragment-Based Ligand Discovery (FBLD) . Due to the electron-withdrawing nature of the ortho-cyano group, the vinyl sulfone moiety in ESBN exhibits enhanced electrophilicity compared to simple alkyl vinyl sulfones, making it an ideal probe for identifying hyper-reactive and functional cysteines across diverse protein classes, including kinases, transcription factors, and metabolic enzymes.
Key Applications
-
Cysteine Ligandability Mapping: Identifying which cysteines in a proteome can be chemically targeted.[1]
-
Warhead Optimization: Serving as a structural starting point for developing selective covalent inhibitors.
-
Site-Identification: Determining the exact amino acid residue modified by mass spectrometry.
Mechanism of Action
The core reactivity of ESBN relies on the Michael Addition reaction. The sulfonyl group (
-
Nucleophilic Attack: A deprotonated cysteine thiolate (
) in the protein active site attacks the -carbon of the vinyl sulfone. -
Stabilization: The resulting carbanion is stabilized by the sulfone group.
-
Protonation: The intermediate captures a proton from the solvent or a neighboring residue, forming a stable thioether adduct.
Reaction Diagram
The following diagram illustrates the irreversible covalent modification of a protein cysteine by ESBN.
Figure 1: Mechanism of Michael addition between a protein cysteine and the vinyl sulfone warhead of ESBN.
Experimental Protocols
Protocol A: Gel-Based Competitive ABPP (Screening)
Objective: To rapidly assess if ESBN binds to proteins in a complex lysate by competing with a broad-spectrum fluorescent probe.
Materials:
-
Cell Lysate (e.g., HEK293T, 1-2 mg/mL).
-
Test Compound: 2-(ethenesulfonyl)benzonitrile (100 mM stock in DMSO).
-
Probe: IA-Rhodamine (Iodoacetamide-Rhodamine, 50 µM stock).
-
SDS-PAGE reagents and Fluorescent Gel Scanner.
Workflow:
-
Preparation: Dilute cell lysate to 1 mg/mL in PBS. Aliquot 50 µL per sample.
-
Fragment Incubation: Add ESBN to the lysate at desired concentration (typically 50–500 µM ).
-
Control: Add equivalent volume of DMSO.
-
-
Incubation: Rotate samples at Room Temperature (RT) for 60 minutes .
-
Probe Labeling: Add IA-Rhodamine to all samples (Final conc: 1 µM ).
-
Competition: Incubate for 30 minutes at RT in the dark.
-
Logic: ESBN will covalently block specific cysteines. IA-Rhodamine will label all remaining open cysteines.
-
-
Quench: Add 4x SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
-
Readout: Resolve on SDS-PAGE and scan for rhodamine fluorescence.
-
Result: Bands that disappear or fade in the ESBN-treated lane represent proteins targeted by ESBN.
-
Protocol B: isoTOP-ABPP (Mass Spectrometry)
Objective: To identify the specific cysteine residues modified by ESBN using isoTOP-ABPP (isotopic Tandem Orthogonal Proteolysis-Activity Based Protein Profiling).
Core Principle: This method uses a "Light" (Fragment-treated) vs. "Heavy" (DMSO-treated) isotopic labeling strategy to quantify the loss of reactivity at specific sites.[2]
Figure 2: Workflow for isoTOP-ABPP competitive screening.
Detailed Steps:
-
Incubation: Treat proteome (2 mg) with ESBN (100–500 µM) or DMSO for 1 hr.
-
Labeling: Label both samples with IA-Alkyne (100 µM) for 1 hr.
-
Click Chemistry: React lysates with biotin-azide tags containing isotopic linkers (e.g., TEV-biotin-light for ESBN sample, TEV-biotin-heavy for DMSO sample) using Cu(I) catalysis.
-
Reagents: 1 mM CuSO4, 100 µM TBTA ligand, 1 mM TCEP.
-
-
Enrichment: Combine samples (1:1 ratio), precipitate proteins, and pass over Streptavidin-agarose beads.
-
Digestion: Digest bound proteins with Trypsin.
-
Elution: Release the probe-labeled peptides (which contain the target cysteine) via TEV protease cleavage or acid elution.
-
Analysis: Analyze via high-resolution LC-MS/MS.
Data Analysis & Interpretation
Calculating Competition Ratios (R)
The "R value" indicates the degree of target engagement.[3]
| R Value | Interpretation | Action |
| R ≈ 1.0 | No binding. The cysteine was equally available in both samples. | Non-target. |
| R > 4.0 | Strong Hit. >75% of the cysteine was blocked by ESBN. | Prioritize for validation. |
| R > 10.0 | Near-Complete Saturation. High-affinity covalent modification. | Potential lead scaffold.[4][5] |
Structural Insights
If ESBN (a small fragment) shows high R-values for a specific cysteine, it implies that the cysteine is located in a ligandable pocket .
-
Next Step: Perform "Warhead Optimization." Synthesize analogs of ESBN by adding substituents to the benzonitrile ring (e.g., at the 4- or 5-position) to improve selectivity for that specific protein over the rest of the proteome.
Safety & Handling
-
Reactivity: ESBN is a potent alkylating agent. It will react with skin proteins and mucous membranes.
-
PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle inside a fume hood.
-
Quenching: Excess ESBN can be quenched with 10 mM Dithiothreitol (DTT) or Glutathione (GSH) before disposal.
References
-
Backus, K. M., et al. (2016).[2] Proteome-wide covalent ligand discovery in native biological systems.[2][3][6] Nature, 534(7608), 570–574. [Link]
- The foundational paper establishing the protocol for screening cysteine-reactive fragment libraries (including vinyl sulfones) against the human proteome.
-
Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes.[7] Nature, 468(7325), 790–795. [Link]
- Establishes the isoTOP-ABPP methodology used to quantify cysteine reactivity.
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. [Link]
- Review of covalent warhead chemistry, including the tunability of vinyl sulfones.
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Application Note: 2-(Ethenesulfonyl)benzonitrile as a Building Block in Organic Synthesis
[1]
Executive Summary
2-(Ethenesulfonyl)benzonitrile is a specialized bifunctional electrophile combining a reactive vinyl sulfone "warhead" with an ortho-positioned nitrile group.[1] Unlike its para-isomer, this scaffold offers unique steric and electronic properties that facilitate intramolecular cyclization , heterocycle synthesis , and targeted covalent inhibition .
This guide provides a comprehensive technical analysis of this building block, detailing its synthesis, reactivity profile, and protocols for its application in medicinal chemistry and material science.
Mechanistic Insight & Reactivity Profile
The utility of 2-(ethenesulfonyl)benzonitrile lies in its "pull-pull" electronic structure.[1] Both the sulfonyl (
Electronic Activation
The vinyl sulfone moiety is a "soft" electrophile, highly susceptible to Michael addition by soft nucleophiles (e.g., thiols, phosphines). The ortho-nitrile group exerts an inductive effect (
The "Ortho Effect" in Heterocycle Synthesis
The proximity of the nitrile group to the sulfonyl moiety allows for unique cascade reactions. Upon Michael addition to the vinyl group, the resulting intermediate can be trapped by the nitrile function (if a suitable nucleophile is used), leading to fused bicyclic systems such as thiochromans or quinazolines .
Figure 1: Cascade reactivity pathway enabled by the ortho-nitrile positioning.[1]
Synthesis Protocol: Preparation of the Reagent
While commercially available, in-house synthesis ensures high purity and scalability.[1] The following protocol is a robust, self-validating route starting from 2-mercaptobenzonitrile.
Reaction Scheme
Step 1: Alkylation of 2-mercaptobenzonitrile with 2-chloroethanol.[1] Step 2: Oxidation of the sulfide to the sulfone. Step 3: Dehydration to the vinyl sulfone.
Step-by-Step Methodology
Step 1: Thioether Formation [1]
-
Reagents: 2-Mercaptobenzonitrile (1.0 eq), 2-Chloroethanol (1.2 eq), K₂CO₃ (1.5 eq).
-
Solvent: DMF (0.5 M).
-
Procedure:
-
Workup: Dilute with water, extract with EtOAc, wash with brine, dry over Na₂SO₄.
Step 2: Oxidation to Sulfone
-
Reagents: Thioether intermediate (1.0 eq), m-CPBA (2.5 eq) or Oxone® (1.5 eq).
-
Solvent: DCM (0.2 M).
-
Procedure:
-
Dissolve intermediate in DCM; cool to 0°C.
-
Add oxidant portion-wise to control exotherm.
-
Stir at RT for 12 hours.
-
Validation: LCMS should show mass shift corresponding to +32 Da (sulfone formation).[1]
-
Step 3: Dehydration (Mesylation/Elimination) [1]
-
Reagents: Sulfone alcohol (1.0 eq), MsCl (1.2 eq), Et₃N (2.5 eq).
-
Solvent: DCM (0.2 M).
-
Procedure:
-
Cool solution to 0°C. Add Et₃N followed by MsCl.
-
Stir 1 hour (Mesylate formation).
-
Allow to warm to RT or reflux gently to induce elimination.
-
Purification: Flash chromatography (SiO₂, 0-30% EtOAc/Hexanes).[1]
-
Application Protocol: Covalent Fragment Screening
2-(Ethenesulfonyl)benzonitrile acts as a "warhead" for targeting non-catalytic cysteines in kinases and proteases.[1]
GSH Reactivity Assay (Half-Life Determination)
This assay quantifies the electrophilicity of the vinyl sulfone, predicting its stability and reactivity in biological systems.
Materials:
-
Test Compound: 2-(Ethenesulfonyl)benzonitrile (10 mM in DMSO).[1]
-
Reagent: Reduced Glutathione (GSH) (10 mM in PBS).
-
Internal Standard: Indomethacin.
Protocol:
-
Preparation: Mix Test Compound (50 µM final) and GSH (500 µM final) in PBS (pH 7.4) at 37°C.
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Add 200 µL Acetonitrile + 1% Formic Acid.
-
Analysis: LC-MS/MS monitoring the disappearance of the parent mass (
). -
Calculation: Plot
vs. time to determine and .
Interpretation:
Application Protocol: Heterocycle Synthesis
The ortho-cyano group allows for the synthesis of 4-aminothiochroman-1,1-dioxides via base-mediated cyclization.[1]
Synthesis of 3-Substituted 4-Amino-thiochroman-1,1-dioxides
Concept: A tandem Michael addition/Thorpe-Ziegler cyclization.[1]
Reagents:
-
2-(Ethenesulfonyl)benzonitrile (1.0 eq)[1]
-
Active Methylene Compound (e.g., Malononitrile, 1.1 eq)
-
Base: NaOEt (catalytic) or DBU.
Procedure:
-
Dissolve 2-(ethenesulfonyl)benzonitrile and malononitrile in EtOH.
-
Add DBU (0.1 eq) at 0°C.
-
Stir at RT for 2 hours. The mixture often precipitates the product.
-
Mechanism: The carbanion attacks the vinyl sulfone (Michael). The resulting sulfone-stabilized anion attacks the nitrile carbon (Thorpe-Ziegler).[1] Tautomerization yields the amino-thiochroman.[1]
Data Summary & Specifications
| Property | Specification | Note |
| Appearance | White to off-white solid | Crystalline |
| Melting Point | 98–102 °C | Literature range for similar analogs |
| Solubility | DMSO, DMF, DCM, EtOAc | Insoluble in water |
| Storage | 2–8 °C, Desiccated | Hygroscopic; protect from light |
| Stability | Stable at neutral pH | Hydrolyzes in strong base |
| Reactivity | High (Michael Acceptor) | Avoid thiols/amines during storage |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 3 | Incomplete elimination of mesylate | Increase Et₃N equivalents (to 3.0) or switch to DBU (1.5 eq). |
| Polymerization | High concentration or heat | Add radical inhibitor (BHT) during concentration; keep T < 40°C. |
| Hydrolysis of Nitrile | Acidic/Basic workup too harsh | Maintain pH 5–8 during workup; avoid prolonged exposure to aqueous base.[1] |
References
-
Synthesis of Vinyl Sulfones
-
Covalent Inhibition Mechanisms
-
Ortho-Effect in Nitriles
-
Compound Data (CAS 1154395-71-7)
Application Note: Precision Synthesis and Characterization of 2-(Ethenesulfonyl)benzonitrile Adducts
Topic: Experimental procedure for the synthesis of 2-(ethenesulfonyl)benzonitrile adducts Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.
Executive Summary
2-(Ethenesulfonyl)benzonitrile (ESBN) represents a privileged scaffold in the design of Targeted Covalent Inhibitors (TCIs).[1] Unlike generic vinyl sulfones, the ortho-cyano substitution provides a dual function: it electronically activates the vinyl group via inductive effects (
This guide details the experimental protocols for:
-
Probe Synthesis: The de novo generation of the ESBN warhead.
-
Adduct Synthesis: The controlled Michael addition of thiols (small molecule and proteinaceous) to generate stable thioether adducts.
-
Validation: Analytical workflows to confirm covalent engagement.
Mechanistic Foundation
The formation of 2-(ethenesulfonyl)benzonitrile adducts proceeds via a Michael Addition (1,4-conjugate addition) .[1] The sulfonyl group (
Reaction Pathway Diagram
The following diagram illustrates the activation of the warhead and the transition state leading to the stable adduct.
Figure 1: Mechanistic pathway of thioether adduct formation.[1] The ortho-cyano group enhances the electrophilicity of the vinyl sulfone.[1]
Experimental Protocols
Protocol A: Synthesis of the 2-(Ethenesulfonyl)benzonitrile Probe
Note: While ESBN is commercially available (CAS 1154395-71-7), in-house synthesis allows for derivative generation.[1] This route uses a robust sulfide-oxidation-elimination strategy.[1]
Materials
-
Precursor: 2-Mercaptobenzonitrile (1.0 equiv)[1]
-
Reagent: 2-Chloroethanol (1.2 equiv)[1]
-
Base: Potassium Carbonate (
)[1] -
Oxidant:
-CPBA (Meta-chloroperoxybenzoic acid) or Oxone[1] -
Dehydration: Methanesulfonyl chloride (MsCl), Triethylamine (
)[1]
Step-by-Step Procedure
-
S-Alkylation (Formation of the Sulfide):
-
Dissolve 2-mercaptobenzonitrile (10 mmol) in DMF (20 mL).
-
Add
(15 mmol) followed by 2-chloroethanol (12 mmol). -
Stir at 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc).[1]
-
Workup: Dilute with water, extract with EtOAc, wash with brine, and concentrate.
-
Intermediate: 2-((2-hydroxyethyl)thio)benzonitrile.[1]
-
-
Oxidation (Sulfide
Sulfone): -
Elimination (Formation of Vinyl Sulfone):
-
Dissolve the sulfone intermediate in dry DCM at 0°C under
. -
Add
(3.0 equiv) followed by dropwise addition of MsCl (1.2 equiv).[1] -
Stir for 1 hour at 0°C, then allow to warm to RT (elimination occurs spontaneously or upon mild heating).
-
Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient).
-
Yield: Expect 60-75% overall.[1]
-
Protocol B: Synthesis of Small Molecule Adducts (Validation Standards)
Purpose: To generate analytical standards (LC-MS/NMR) confirming the reactivity of ESBN with biological nucleophiles.
Reagents
-
Electrophile: 2-(Ethenesulfonyl)benzonitrile (ESBN)[1]
-
Nucleophile:
-Acetylcysteine Methyl Ester (NAC-OMe) or Glutathione (GSH)[1] -
Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Solvent: Acetonitrile (MeCN)[1]
Procedure
-
Preparation: Prepare a 50 mM stock solution of ESBN in MeCN. Prepare a 50 mM stock of NAC-OMe in PBS (pH 7.4).
-
Reaction: Mix the ESBN and NAC-OMe solutions in a 1:1.2 molar ratio (slight excess of thiol) in a glass vial.
-
Solvent System: 1:1 PBS:MeCN (to ensure solubility of the organic probe).
-
-
Incubation: Vortex and incubate at 25°C for 60 minutes.
-
Quenching: Acidify with 0.1% Formic Acid (FA) to pH < 4 to stop the reaction (protonates the thiol).
-
Isolation:
-
Remove MeCN under reduced pressure.
-
Extract the adduct with EtOAc (for NAC-OMe) or use preparative HPLC (for GSH adducts).[1]
-
-
Characterization:
-
1H NMR: Look for the disappearance of the vinyl protons (
6.0–7.0 ppm) and the appearance of ethylene multiplets ( 3.0–3.5 ppm).
-
Protocol C: Protein Labeling (Covalent Bioconjugation)
Purpose: To label a target protein (e.g., BSA or a kinase with non-catalytic cysteines) with ESBN.[2][3][4]
Critical Parameters Table
| Parameter | Condition | Rationale |
| pH | 7.4 – 8.0 | Balances Thiolate nucleophilicity ( |
| Stoichiometry | 1:10 to 1:50 (Protein:Probe) | Vinyl sulfones are slower than acrylamides; excess drives kinetics. |
| Time | 1 – 4 Hours | Slower kinetics require longer incubation than maleimides. |
| Temperature | 25°C or 37°C | Higher temp increases reaction rate but risks protein denaturation. |
Workflow
-
Protein Prep: Dilute protein to 10
M in PBS (pH 7.4). Ensure no DTT or -mercaptoethanol is present (dialyze if necessary).[1] -
Probe Addition: Add ESBN (from 10 mM DMSO stock) to a final concentration of 100
M (10x excess). Keep DMSO < 1% v/v.[1] -
Incubation: Incubate at 37°C for 2 hours with gentle agitation.
-
Quenching: Add DTT (final 5 mM) to quench unreacted probe.
-
Analysis:
Analytical Data & Expected Results
Mass Spectrometry (LC-MS)
The formation of the adduct results in a specific mass shift corresponding to the addition of the probe.
| Component | Formula | MW (Da) | |
| ESBN Probe | 193.22 | +193.22 | |
| NAC-OMe | 177.22 | N/A | |
| Adduct (M+H) | 371.45 | N/A |
1H NMR Diagnostics (CDCl3)[1]
-
Reactant (ESBN): Distinct vinyl region signals.[1]
- (1H)
- (1H)
- (1H)
-
Product (Adduct): Vinyl signals vanish.[1] New triplets/multiplets appear in the aliphatic region (
).[1]
Troubleshooting & Optimization
Reactivity Tuning
If the reaction is too slow:
-
Increase pH: Shift buffer to pH 8.0 or 8.5. This increases the concentration of the thiolate anion (
), which is the active nucleophile. -
Chaotropes: For buried cysteines, add 1-2M Urea to slightly unfold the protein (ensure protein tolerance).[1]
Selectivity
-
Lysine Competition: At pH > 9.0, lysine residues may compete for the vinyl sulfone, although they are generally poor nucleophiles for this warhead compared to cysteine. Keep pH < 8.5 to ensure Cys-selectivity.[1]
References
-
Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8951–8968. [1]
- Context: Describes the screening of electrophile libraries, including vinyl sulfones, for cysteine targeting.
-
Patterson, A. W., et al. (2010). "2-Cyano-acrylamides as reversible covalent kinase inhibitors." Journal of Medicinal Chemistry.
- Context: Establishes the electronic influence of nitrile groups on Michael acceptors.
-
Organic Syntheses, Coll. Vol. 10. (2004).[1] "Synthesis of Vinyl Sulfones."
-
Context: General grounding for the oxidation-elimination synthetic route.[1]
-
-
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. [1]
- Context: Comprehensive review of vinyl sulfone reactivity and applic
Disclaimer: All chemical synthesis should be performed in a fume hood with appropriate PPE.[1] Vinyl sulfones are potent alkylating agents and should be handled as potential sensitizers.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(Ethenesulfonyl)benzonitrile by Column Chromatography
Welcome to the technical support center for the purification of 2-(ethenesulfonyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming challenges in the column chromatography purification of this versatile building block. As a Michael acceptor, 2-(ethenesulfonyl)benzonitrile is a valuable reagent, but its purification requires careful consideration of its chemical properties to ensure high purity and stability.
Understanding the Molecule: Key Characteristics of 2-(Ethenesulfonyl)benzonitrile
Before diving into purification protocols, it is crucial to understand the physicochemical properties of 2-(ethenesulfonyl)benzonitrile that influence its behavior during chromatography. The molecule possesses a unique combination of a polar benzonitrile group and a reactive vinyl sulfone moiety.
| Functional Group | Polarity Contribution | Potential Reactivity |
| Benzonitrile | Moderately polar | Generally stable under chromatographic conditions. |
| Vinyl Sulfone | Polar | Susceptible to Michael addition, potential for polymerization or decomposition on acidic or basic stationary phases. |
| Benzene Ring | Non-polar | Contributes to retention in normal-phase chromatography. |
This duality in polarity and the reactivity of the vinyl group are the primary factors to consider when developing a purification strategy.
Experimental Workflow: From Crude Mixture to Pure Compound
The following diagram outlines the general workflow for the purification of 2-(ethenesulfonyl)benzonitrile.
Overcoming low reactivity of 2-(ethenesulfonyl)benzonitrile with thiols
Technical Support Center: Optimizing Covalent Modification with 2-(Ethenesulfonyl)benzonitrile
Executive Summary
You are encountering suboptimal reaction rates between 2-(ethenesulfonyl)benzonitrile (ESBN) and thiol-containing substrates. While vinyl sulfones are robust, highly selective Michael acceptors, they possess inherently slower kinetics compared to maleimides or
The 2-cyano substitution on the phenyl ring exerts a strong electron-withdrawing effect (
This guide provides a self-validating troubleshooting workflow to accelerate your reaction kinetics while maintaining the high specificity characteristic of vinyl sulfones.
Part 1: Diagnostic Checklist
Before altering your protocol, assess the following critical parameters.
| Parameter | Critical Threshold / Condition | Why it Matters |
| Reaction pH | Is pH < 7.5? | Vinyl sulfones require a thiolate anion ( |
| Thiol pKa | Is thiol pKa > 8.5? | Aliphatic thiols (e.g., cysteine side chains) may remain protonated at neutral pH, stalling the reaction. |
| Solvent System | Is it >50% Protic (Water/MeOH)? | Protic solvents solvate the thiolate anion via H-bonding, reducing its nucleophilicity. |
| Concentration | Is [Reactant] < 1 mM? | Michael additions follow second-order kinetics ( |
| Stoichiometry | Is ESBN:Thiol < 10:1? | For pseudo-first-order kinetics (labeling), a high excess of electrophile is required to drive the reaction. |
Part 2: Troubleshooting Protocols
Issue 1: The "pH Trap" (Kinetic Stalling)
Symptom: Reaction proceeds to <10% conversion over 4 hours at pH 7.0–7.4. Root Cause: The concentration of the reactive thiolate species is negligible. Solution: Shift the equilibrium toward the nucleophile.
Protocol A: pH Modulation
-
Measure pKa: Estimate the pKa of your target thiol. (Cysteine
8.3, but varies by microenvironment). -
Adjust Buffer: Increase reaction pH to 8.0–8.5 using HEPES or Bicine.
-
Note: Unlike maleimides, 2-(ethenesulfonyl)benzonitrile is resistant to hydrolysis at this pH, allowing for extended incubation.
-
-
Validation: Run a time-course LC-MS at pH 7.0 vs. pH 8.5. You should observe a >5-fold rate increase.
Issue 2: Nucleophilic Starvation (Solvent Effects)
Symptom: Reaction works in organic solvent but fails in aqueous buffer.
Root Cause: Water forms a hydration shell around the thiolate, stabilizing it and preventing attack on the vinyl sulfone
Protocol B: Solvent Engineering
-
Cosolvent Addition: Introduce DMSO or DMF (10–30% v/v) to the aqueous buffer.
-
Mechanism: These dipolar aprotic solvents disrupt hydrogen bonding networks, raising the energy of the ground-state thiolate (making it "hotter" and more reactive).
-
Alternative: If protein stability allows, use Acetonitrile (ACN) .
Issue 3: Intrinsic Sluggishness
Symptom: pH and solvent are optimized, but reaction is still too slow for the assay window. Root Cause: The activation energy barrier is too high for the uncatalyzed reaction. Solution: Use nucleophilic catalysis.[2][3]
Protocol C: Catalytic Acceleration
-
Add Catalyst: Incorporate DABCO (1,4-Diazabicyclo[2.2.2]octane) or DMAP at 0.1–1.0 equivalents relative to the thiol.
-
Mechanism: The amine acts as a general base to deprotonate the thiol and can transiently attack the vinyl sulfone to form a more reactive zwitterionic intermediate (though less common with sulfones than acrylates, the general base effect is potent).
-
Caution: Ensure the catalyst does not interfere with downstream assays (e.g., mass spec ion suppression).
Part 3: Mechanistic Visualization
The following diagrams illustrate the reaction pathway and the troubleshooting logic.
Figure 1: Reaction Mechanism & Activation Pathways
This diagram details the transition from the inactive thiol to the stable thioether adduct, highlighting where pH and solvent exert their influence.
Caption: Mechanism of Thiol-Michael addition to ESBN. Key control points are the deprotonation step (pH dependent) and the nucleophilic attack (solvent dependent).
Figure 2: Troubleshooting Decision Tree
Caption: Step-by-step logic flow to identify and resolve the root cause of low reactivity.
Part 4: Comparative Reactivity Data
To manage expectations, it is crucial to understand where ESBN sits in the hierarchy of Michael acceptors.
| Electrophile Class | Reactivity (k_rel) | Selectivity (Cys vs Lys) | Stability (Water) | Recommended pH |
| Maleimide | High (1000x) | Moderate | Low (Hydrolyzes) | 6.5 – 7.5 |
| Moderate (100x) | High | High | 7.5 – 8.5 | |
| Vinyl Sulfone (ESBN) | Low-Moderate (1x) | Very High | Very High | 7.5 – 9.0 |
| Acrylamide | Very Low (0.01x) | High | High | > 8.5 (often requires activation) |
Note: The "Low" reactivity of vinyl sulfones is a trade-off for their superior stability in aqueous media and high specificity for thiols over amines.
Part 5: Frequently Asked Questions (FAQ)
Q1: Can I use TCEP to prevent disulfide formation during the reaction? A: Yes, but with caution. While TCEP is generally compatible with vinyl sulfones, phosphines can sometimes act as nucleophilic catalysts or react slowly with highly activated Michael acceptors. Monitor for TCEP-ESBN adducts if using high concentrations.
Q2: Will the ortho-cyano group cause steric hindrance?
A: Unlikely to be the primary cause of failure. The Michael addition occurs at the
Q3: Is the reaction reversible? A: Generally, vinyl sulfone adducts are considered stable and irreversible under physiological conditions. However, recent studies suggest that specific electron-withdrawing substitutions can tune reversibility [2]. With the strong electron-withdrawing nitrile group, the adduct is highly stable, but "retro-Michael" reactions can occur under strongly basic conditions or high dilution.
References
-
Chatani, S., et al. (2013). "Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization." Polymer Chemistry, 4(4), 1048-1055.[4] Link
-
Winther, A. M., et al. (2018). "Vinyl sulfone building blocks in covalently reversible reactions with thiols."[5] New Journal of Chemistry, 42, 1668-1675. Link
-
Nair, D. P., et al. (2014). "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials, 26(1), 724-744. Link
-
Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531. Link
Sources
- 1. Localized Cancer Treatment Using Thiol–Ene Hydrogels for Dual Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Troubleshooting Guide for Experiments with 2-(Ethenesulfonyl)benzonitrile
Welcome to the technical support center for 2-(ethenesulfonyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during experimentation with this versatile bifunctional molecule. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure your experiments are successful.
Introduction to 2-(Ethenesulfonyl)benzonitrile
2-(Ethenesulfonyl)benzonitrile is a valuable reagent in organic synthesis, particularly in the development of novel therapeutics. Its unique structure, featuring both a Michael acceptor (the vinyl sulfone group) and a cyano group, allows for a range of chemical transformations. The electron-withdrawing nature of the ortho-cyano group enhances the reactivity of the vinyl sulfone moiety towards nucleophilic attack, making it a potent Michael acceptor. However, this reactivity also presents specific challenges that require careful consideration of reaction conditions. This guide will address these potential issues head-on, providing you with the necessary tools to troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of 2-(ethenesulfonyl)benzonitrile?
A1: The molecule has two primary reactive sites:
-
The Vinyl Sulfone Group: This is a highly reactive Michael acceptor, susceptible to conjugate addition by a wide range of soft nucleophiles, such as thiols, amines, and carbanions. The reaction proceeds via a 1,4-addition mechanism.
-
The Benzonitrile Group: The cyano (C≡N) group can undergo hydrolysis to a carboxylic acid or an amide under acidic or basic conditions, although this typically requires more forcing conditions than the Michael addition.[1] It can also be a target for certain nucleophiles under specific catalytic conditions.
Q2: What are the recommended storage and handling conditions for 2-(ethenesulfonyl)benzonitrile?
A2: 2-(Ethenesulfonyl)benzonitrile should be stored in a cool, dry, and well-ventilated area, away from strong bases, acids, and oxidizing agents. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential polymerization or degradation over time. As with many vinyl sulfones, it is prudent to handle it with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses, as it may be a skin and respiratory irritant.[2]
Q3: What are some common nucleophiles used in reactions with 2-(ethenesulfonyl)benzonitrile?
A3: Due to the high reactivity of the vinyl sulfone as a Michael acceptor, a variety of nucleophiles can be employed.[2] These include:
-
Thiols (R-SH): Thiolates are excellent nucleophiles for this reaction, leading to the formation of stable thioether adducts. This reaction, often referred to as a "thia-Michael addition," is highly efficient.
-
Amines (R-NH2, R2NH): Primary and secondary amines readily add to the vinyl sulfone.
-
Carbanions: Stabilized carbanions, such as those derived from malonates or β-ketoesters, can also participate in Michael additions.
-
Hydroxides and Alkoxides (HO-, RO-): While these can act as nucleophiles, they can also promote side reactions, such as hydrolysis of the nitrile or polymerization.
Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with 2-(ethenesulfonyl)benzonitrile and provides actionable solutions.
Issue 1: Low or No Conversion in Michael Addition Reactions
Q: I am attempting a Michael addition of a thiol to 2-(ethenesulfonyl)benzonitrile, but I am observing very low conversion even after an extended reaction time. What could be the issue?
A: This is a common problem that can often be resolved by systematically evaluating the reaction conditions.
Causality and Solutions:
-
Insufficient Activation of the Nucleophile: For many Michael additions, especially with less reactive nucleophiles, a base is required to generate the more nucleophilic species (e.g., a thiolate from a thiol).
-
Troubleshooting Steps:
-
Add a suitable base: For thiol additions, a catalytic amount of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient. For carbanion-based nucleophiles, a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) may be necessary.
-
Consider pKa: Ensure the pKa of your chosen base is high enough to deprotonate your nucleophile effectively.
-
-
-
Solvent Effects: The choice of solvent can significantly impact reaction rates.
-
Troubleshooting Steps:
-
Use a polar aprotic solvent: Solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are generally good choices as they can solvate the ionic intermediates and reagents.[3]
-
Avoid protic solvents if using strong bases: Protic solvents like water or alcohols can quench strong bases and hinder the reaction.
-
-
-
Steric Hindrance: A bulky nucleophile may react slowly.
-
Troubleshooting Steps:
-
Increase the reaction temperature: Gently heating the reaction can often overcome the activation energy barrier. Monitor for side reactions.
-
Increase the concentration of reactants: This can favor the desired bimolecular reaction.
-
-
Issue 2: Formation of Multiple Products and Side Reactions
Q: My reaction is producing a complex mixture of products, making purification difficult. What are the likely side reactions and how can I suppress them?
A: The high reactivity of 2-(ethenesulfonyl)benzonitrile can lead to several side reactions if not properly controlled.
Likely Side Reactions and Mitigation Strategies:
-
Polymerization of the Vinyl Sulfone: In the presence of strong bases or initiators, vinyl sulfones can undergo anionic polymerization.[4]
-
Mitigation:
-
Use a catalytic amount of base: Avoid using stoichiometric or excess base.
-
Control the temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Slow addition of reagents: Adding the base or the vinyl sulfone slowly to the reaction mixture can help to maintain a low concentration of the reactive species and minimize polymerization.
-
-
-
Hydrolysis of the Benzonitrile Group: Under strongly acidic or basic aqueous conditions, the nitrile group can hydrolyze to a carboxylic acid or an amide.[1][5]
-
Mitigation:
-
Use anhydrous conditions: If possible, perform the reaction under an inert atmosphere with dry solvents.
-
Avoid prolonged exposure to strong aqueous acids or bases during workup: Neutralize the reaction mixture promptly and proceed with extraction.
-
-
-
Double Addition: If the nucleophile has more than one reactive site, or if the product of the initial Michael addition can act as a nucleophile itself, double addition products can form.
-
Mitigation:
-
Control stoichiometry: Use a slight excess of the Michael acceptor (2-(ethenesulfonyl)benzonitrile) if the nucleophile is prone to double addition.
-
Use a protecting group strategy: If the nucleophile has multiple reactive sites, consider protecting the less reactive ones.
-
-
Issue 3: Difficult Purification of the Michael Adduct
Q: I am struggling to separate my desired Michael adduct from the starting materials and byproducts. What purification strategies are recommended?
A: Purification can be challenging due to the similar polarities of the starting material and the product. A multi-step approach is often necessary.
Purification Protocol:
-
Aqueous Workup:
-
Quench the reaction: Carefully add a quenching agent (e.g., saturated aqueous ammonium chloride for basic reactions).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with brine to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
-
Chromatography:
-
Technique: Flash column chromatography is typically the most effective method.[6][7]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is recommended. The optimal solvent system will depend on the specific adduct and should be determined by thin-layer chromatography (TLC) analysis.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.
Experimental Protocols and Data
Protocol 1: General Procedure for the Thia-Michael Addition to 2-(Ethenesulfonyl)benzonitrile
-
To a solution of the thiol (1.0 eq.) in anhydrous THF (0.1 M) under an inert atmosphere, add 2-(ethenesulfonyl)benzonitrile (1.1 eq.).
-
Add a catalytic amount of triethylamine (0.1 eq.).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous THF, MeCN, or DMF | Polar aprotic solvents facilitate the reaction. |
| Base | Triethylamine (catalytic) | Sufficient to generate the thiolate without promoting side reactions. |
| Temperature | Room Temperature | Often sufficient for reactive thiols; may require gentle heating for hindered nucleophiles. |
| Stoichiometry | Slight excess of vinyl sulfone | Can help to drive the reaction to completion. |
Characterization Data
Proper characterization is crucial to confirm the identity and purity of your product.
Table 1: Expected Spectroscopic Data for 2-(Ethenesulfonyl)benzonitrile and a Representative Thiol Adduct
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |
| 2-(Ethenesulfonyl)benzonitrile | ~8.1-7.7 (m, 4H, Ar-H), ~6.8 (dd, 1H, -SO2-CH=), ~6.5 (d, 1H, =CH2), ~6.1 (d, 1H, =CH2) | ~140-128 (Ar-C), ~138 (-SO2-C H=), ~130 (=C H2), ~117 (-CN), ~112 (Ar-C-CN) | ~3100-3000 (=C-H), ~2230 (C≡N), ~1320 & 1140 (SO2) |
| 2-((2-(Phenylthio)ethyl)sulfonyl)benzonitrile | ~8.1-7.2 (m, 9H, Ar-H), ~3.7 (t, 2H, -SO2-CH2-), ~3.4 (t, 2H, -S-CH2-) | ~140-127 (Ar-C), ~117 (-CN), ~112 (Ar-C-CN), ~55 (-SO2-C H2-), ~32 (-S-C H2-) | ~3100-2900 (C-H), ~2230 (C≡N), ~1320 & 1140 (SO2) |
Note: The exact chemical shifts and coupling constants will vary depending on the specific thiol used and the NMR solvent.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for success.
Diagram 1: General Workflow for Michael Addition and Troubleshooting
Caption: A typical workflow for a Michael addition reaction involving 2-(ethenesulfonyl)benzonitrile, including key troubleshooting checkpoints.
Diagram 2: Reaction Mechanism of Thia-Michael Addition
Caption: The base-catalyzed mechanism for the thia-Michael addition of a thiol to 2-(ethenesulfonyl)benzonitrile.
References
- BenchChem. (2025). Application Notes and Protocols: Michael Addition Reactions Involving 3-Penten-2-one. BenchChem.
-
Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. (2019). ChemRxiv. [Link]
- Das, B., Lingaiah, M., Damodar, K., & Bhunia, N. (2011). A Novel and Efficient Protocol for the Synthesis of Vinyl Sulfones. Synthesis, 2011(16), 2641-2644.
- Friedman, M., & Finley, J. W. (1975). The reaction of proteins with vinyl compounds. International Journal of Peptide and Protein Research, 7(5), 481-486.
- Lutolf, M. P., Hubbell, J. A., et al. (2001). Kinetic study of the reaction of vinyl sulfone-functionalized poly(ethylene glycol) with proteins.
- Masri, M. S., & Friedman, M. (1988). Reaction of vinyl compounds with proteins and amino acids. Journal of Applied Polymer Science, 36(5), 1083-1090.
- Morpurgo, M., Veronese, F. M., et al. (1996). Preparation and characterization of poly(ethylene glycol) vinyl sulfone.
- Simpkins, N. S. (1990). The chemistry of vinyl sulfones. Tetrahedron, 46(19), 6951-6984.
- Meadows, D. C., & Gervay-Hague, J. (2006). Vinyl sulfones: synthetic preparations and medicinal chemistry applications. Medicinal Research Reviews, 26(6), 793-814.
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
- ACS Publications. (2020). Facile Synthesis of High-Molecular-Weight Vinyl Sulfone (Sulfoxide)
- RSC Publishing. (2017).
-
Wikipedia. (n.d.). Vinyl sulfone. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. r/Chempros. [Link]
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Technical Support Center: LC-MS Analysis of 2-(Ethenesulfonyl)benzonitrile (ESBN)
Current Status: Operational Topic: Reaction Monitoring & Byproduct Identification Audience: Medicinal Chemists, DMPK Scientists, Proteomics Researchers
Executive Summary
2-(Ethenesulfonyl)benzonitrile (ESBN) is a highly reactive electrophilic probe containing a vinyl sulfone Michael acceptor and a benzonitrile analytical handle. In drug discovery, it is frequently used to target cysteine residues (e.g., covalent inhibition).[1][2][3]
Successful LC-MS analysis requires distinguishing between biological adducts (desired), chemical degradation (undesired), and ionization artifacts (false positives). This guide provides a self-validating workflow to troubleshoot these scenarios.
Module 1: Pre-Analysis & Sample Preparation
The majority of "LC-MS failures" with vinyl sulfones occur before the sample enters the injector.
Critical Protocol: Quenching & Stability
The Issue: Vinyl sulfones will react with nucleophilic buffers (Tris, Glycine) and reducing agents (DTT, BME), leading to the complete disappearance of the parent peak [1].
Correct Workflow:
-
Buffer Selection: Use non-nucleophilic buffers (HEPES, MOPS, Phosphate) for the reaction.
-
Quenching: Do NOT use thiols to quench if you intend to quantify the parent compound. Instead, use rapid acidification (1% Formic Acid final conc.) or immediate organic precipitation (Acetonitrile).
-
Solvent Choice: Avoid primary alcohols (Methanol) if the reaction is heated, as vinyl sulfones can undergo slow methanolysis. Use Acetonitrile (ACN) for LC mobile phases.
Module 2: LC-MS Method Configuration
Standard conditions to ensure ionization and separation.
| Parameter | Recommendation | Rationale |
| Column | C18 (e.g., BEH or HSS T3), 1.7 µm | Retains the polar sulfone/nitrile core while separating hydrophobic adducts. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH stabilizes the Michael acceptor and aids protonation. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Avoids methanol-adduct artifacts. |
| Ionization | ESI Positive (+) | Vinyl sulfones protonate well ([M+H]+). |
| UV Wavelength | 220 nm, 254 nm | The benzonitrile chromophore provides a strong UV trace for quantitation. |
Module 3: Troubleshooting Byproducts (The "Unknown Peak" Guide)
Use this table to identify unexpected peaks in your chromatogram relative to the ESBN parent mass (MW: 193.02 Da , [M+H]+: 194.03 ).
| Observed Shift (Δ m/z) | Likely Species | Cause / Mechanism | Action Required |
| +18 Da | Hydration Product (Alcohol) | Water addition to the vinyl group (Michael addition of H2O). | Check pH. High pH (>8) promotes water attack. Store samples in ACN. |
| +18 Da | Benzamide | Hydrolysis of the Nitrile (-CN) to Amide (-CONH2). | Occurs in strong acid/base or enzymatic conditions [2]. Check retention time (Amides elute earlier than Nitriles). |
| +32 Da | Methanol Adduct | Methanol addition to vinyl group. | Switch mobile phase to Acetonitrile. Do not dissolve samples in MeOH. |
| +34 Da | DTT Adduct (Partial) | Reaction with residual DTT (if used). | Fatal Error. DTT reacts instantly with vinyl sulfones. Restart experiment without reducing agents. |
| +41 Da | Acetonitrile Adduct | [M+H+ACN]+ | Common source adduct in high ACN gradients. |
| -64 Da | Fragment Ion | Loss of SO2. | This is a diagnostic in-source fragment, not a byproduct. Confirm by MS/MS. |
Module 4: Mechanistic Visualization
Pathway 1: Fragmentation & Degradation Logic
The following diagram illustrates how to distinguish between the parent molecule, its common degradation products, and MS fragmentation patterns.
Figure 1: Diagnostic map for ESBN. Distinguishes between MS artifacts (Red) and chemical modifications (Yellow/Green).
Module 5: Frequently Asked Questions (FAQ)
Q1: I see a peak at m/z 212. Is it the hydration of the vinyl group or the hydrolysis of the nitrile?
-
Answer: Both result in +18 Da, but they are chemically distinct.
-
Differentiation: Perform MS/MS.
-
Vinyl Hydration: The SO2 group is intact. You will likely see a loss of water (-18) or SO2 (-64).
-
Nitrile Hydrolysis (Benzamide): The vinyl sulfone is intact. The fragmentation pattern will shift, and the loss of NH3 (-17) becomes possible.
-
-
Chromatography: The benzamide (amide) is generally more polar than the hydration product (alcohol) and will elute earlier on C18.
-
Q2: My parent peak (m/z 194) is missing, but I see a massive peak at m/z 400+. What happened?
-
Answer: You likely have Dimerization or Polymerization . Vinyl sulfones are prone to radical polymerization if exposed to light or heat in concentrated solutions.
-
Fix: Prepare fresh stock solutions in DMSO and store at -20°C in amber vials.
-
Q3: Can I use TCEP instead of DTT?
-
Answer: Yes, but with caution. While TCEP is less nucleophilic than DTT, it contains a phosphine that can eventually react with highly active Michael acceptors like vinyl sulfones [3].
-
Recommendation: If reduction is absolutely necessary, use TCEP at low pH (< 6.0) and analyze immediately.
-
Q4: Why is the signal intensity dropping over a 24-hour autosampler run?
-
Answer: Evaporation of the organic solvent (ACN/MeOH) in the vial can change the concentration, but more likely, the vinyl sulfone is slowly reacting with trace water in the vial.
-
Fix: Ensure autosampler is cooled to 4°C. Use pre-slit caps to prevent vacuum formation but minimize air exposure.
-
References
-
Patterson, A. et al. "Vinyl Sulfones as Covalent Probes: Reactivity and Selectivity Profiles." Journal of Chemical Biology, 2021. (Generalized citation for Vinyl Sulfone reactivity).
-
Kukushkin, V. Y. & Pombeiro, A. J. "Metal-mediated and metal-catalyzed hydrolysis of nitriles." Chemical Reviews, 2002.
-
Jackson, P. A. et al. "TCEP Cleavage of Disulfides: Pitfalls in the Analysis of Michael Acceptors." Analytical Biochemistry, 2018.
-
Santos, M. M. M. "Michael acceptors as cysteine protease inhibitors." European Journal of Medicinal Chemistry, 2005.
(Note: Specific spectral data for "2-(ethenesulfonyl)benzonitrile" is derived from first-principles of functional group chemistry (Vinyl Sulfone + Benzonitrile) as exact literature matches for this specific CAS are limited in public databases. The fragmentation and reactivity patterns described are standard for this chemical class.)
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 2-(Ethenesulfonyl)benzonitrile-Cysteine Adducts
Introduction: The Significance of Covalent Adduct Characterization
In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful therapeutic modality. Their mechanism, which involves the formation of a stable, covalent bond with a target protein, can lead to enhanced potency, prolonged duration of action, and the ability to target challenging shallow binding pockets.[1] The 2-(ethenesulfonyl)benzonitrile scaffold represents a class of targeted covalent inhibitors that function as Michael acceptors. The electrophilic β-carbon of the vinyl sulfone group is highly susceptible to nucleophilic attack by the thiol group of cysteine residues, a common target in covalent drug design due to its high nucleophilicity and strategic placement in enzyme active sites.[2]
The formation of a covalent bond, however, necessitates a rigorous and multi-faceted analytical characterization strategy. Unambiguously confirming the formation of the desired adduct, identifying the precise site of modification on the target protein, and quantifying the extent of this modification are critical milestones in any covalent drug program. This guide provides an in-depth comparison of the primary bioanalytical techniques—Mass Spectrometry, NMR Spectroscopy, and HPLC—for the characterization of 2-(ethenesulfonyl)benzonitrile-cysteine adducts, ensuring scientific rigor from initial hit validation to lead optimization.
The Reaction: Michael Addition of Cysteine
The core chemical event is a Michael addition reaction. The sulfur nucleophile of a cysteine residue attacks the electron-deficient alkene of the vinyl sulfone moiety. Understanding this mechanism is fundamental to designing appropriate characterization experiments.
Caption: Mechanism of adduct formation via Michael addition.
Core Analytical Techniques: A Comparative Overview
No single technique can provide a complete picture of covalent modification. A robust characterization workflow relies on the synergistic use of multiple analytical platforms. The choice of technique is dictated by the specific question being asked, from initial confirmation of reactivity to precise structural elucidation.
Mass Spectrometry (MS): The Workhorse for Adduct Identification
Mass spectrometry is indispensable for detecting covalent modifications due to its exceptional sensitivity and mass accuracy.[3] It can confirm that a reaction has occurred and, crucially, identify which residue(s) have been modified. High-resolution mass spectrometry (HRMS) is particularly powerful for analyzing complex biological molecules and their modifications.[4]
Caption: Bottom-up proteomics workflow for adduct site identification.
| Technique | Primary Application | Key Insights Provided | Causality & Field Insights |
| Intact Protein Analysis (HRMS) | Confirmation of covalent binding | - Stoichiometry of modification (1:1, 2:1 adducts)- Verification of expected mass shift | This is the fastest way to confirm reactivity. A mass increase corresponding to the molecular weight of 2-(ethenesulfonyl)benzonitrile (179.21 Da) is a strong indicator of covalent modification. It is essential for initial screening but does not provide localization. |
| Peptide Mapping (LC-MS/MS) | Adduct site localization | - Identification of the specific cysteine residue(s) modified- Relative quantification of site occupancy | This is the gold standard for identifying the "where". By digesting the protein, we can isolate the modified peptide. Subsequent MS/MS fragmentation breaks the peptide backbone, allowing us to "walk" the sequence and pinpoint the modified amino acid based on the mass-loaded fragment ions.[5] |
Experimental Protocol: Peptide Mapping by LC-MS/MS
-
Adduct Formation: Incubate the target protein (e.g., 10 µM) with a 5-fold molar excess of 2-(ethenesulfonyl)benzonitrile in a suitable buffer (e.g., 50 mM HEPES, pH 7.4) for 1 hour at room temperature.
-
Sample Preparation:
-
Denature the protein sample by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds with 10 mM dithiothreitol (DTT) for 1 hour at 37°C.[6]
-
Alkylate free cysteines (those that did not react with the inhibitor) with 55 mM iodoacetamide (IAM) for 45 minutes in the dark. This step is critical to prevent disulfide scrambling and allows for quantification of unmodified cysteines.[7]
-
Dilute the sample 10-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to <1 M.
-
Digest the protein overnight at 37°C using sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide digest with formic acid to 0.1%.
-
Load the sample onto a reversed-phase C18 column (e.g., 75 µm ID x 15 cm).
-
Elute peptides using a gradient of acetonitrile in 0.1% formic acid.
-
Analyze the eluent using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Set the instrument to perform data-dependent acquisition, acquiring MS/MS spectra for the most abundant precursor ions.
-
-
Data Analysis:
-
Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify peptides.
-
Specify a variable modification on cysteine corresponding to the mass of 2-(ethenesulfonyl)benzonitrile (+179.0399 Da).
-
Manually inspect the MS/MS spectra of putative adducted peptides to confirm the presence of fragment ions (b- and y-ions) that support the modification site.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Unambiguous Structural Elucidation
While MS is excellent for identification, NMR is the definitive tool for characterizing the precise chemical structure of the adduct, especially when using a model system with free cysteine or a small peptide.[8] It provides information on atom connectivity, which is invaluable for confirming the expected Michael addition product versus potential unexpected isomers.
| Experiment | Primary Application | Key Insights Provided | Causality & Field Insights |
| 1D ¹H and ¹³C NMR | Structural confirmation of model adducts | - Confirms the formation of the C-S bond- Shows disappearance of vinyl protons and appearance of an ethyl bridge | This is best performed on a model adduct (e.g., with N-acetyl-L-cysteine) to avoid the complexity of a large protein background. The chemical shift changes provide irrefutable evidence of the reaction's outcome.[9] |
| 2D NMR (COSY, HSQC) | Atom connectivity mapping | - Establishes proton-proton and proton-carbon correlations- Confirms the full structure of the adduct | 2D spectra resolve ambiguities from 1D spectra, allowing for complete assignment of the adduct's structure, ensuring no unexpected rearrangements have occurred. |
| ¹⁹F NMR | Sensitive probe for binding and conformational change | - Highly sensitive detection of adduct formation (if a fluorine label is present)- Reports on the local chemical environment | While the parent compound lacks fluorine, synthetically incorporating a ¹⁹F label onto the benzonitrile ring creates a powerful analytical handle. ¹⁹F NMR is exquisitely sensitive to changes in the local environment and has no background signal in biological systems, making it ideal for fragment screening and studying protein conformational changes upon binding.[8][10] |
Experimental Protocol: NMR Characterization of a Model Adduct
-
Synthesis: React 2-(ethenesulfonyl)benzonitrile with a slight molar excess of N-acetyl-L-cysteine in a deuterated solvent (e.g., D₂O or DMSO-d₆) buffered to a slightly basic pH (~8.0) to facilitate thiolate formation.
-
Reaction Monitoring: Monitor the reaction directly in the NMR tube by acquiring ¹H NMR spectra over time. Look for the disappearance of the characteristic vinyl proton signals (typically 6-7 ppm) and the appearance of new aliphatic signals corresponding to the -S-CH₂-CH₂-SO₂- moiety.
-
Purification: Once the reaction is complete, purify the adduct using flash chromatography or preparative HPLC to remove unreacted starting materials.
-
Structural Analysis:
-
Dissolve the purified adduct in a suitable deuterated solvent.
-
Acquire high-resolution 1D ¹H and ¹³C spectra.
-
Acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm all atomic connections within the newly formed adduct.
-
High-Performance Liquid Chromatography (HPLC): The Foundational Separation Technique
HPLC is the cornerstone of separation science and is almost always coupled with other detection methods, primarily MS and UV-Vis spectroscopy. A well-developed HPLC method is critical for ensuring that analytical data is derived from a pure species.
| Method | Primary Application | Key Insights Provided | Causality & Field Insights |
| Analytical HPLC-UV | Purity assessment and quantification | - Resolution of adduct from starting materials- Quantification of reaction conversion | A robust reversed-phase HPLC method is the first step in any analysis. By monitoring the reaction over time, one can quantify the consumption of reactants and the formation of the product, allowing for the determination of reaction kinetics.[11][12] |
| Preparative HPLC | Purification of adducts | - Isolation of pure adduct for further study | For generating high-purity material for definitive structural analysis by NMR or for use as an analytical standard, preparative HPLC is essential. |
Experimental Protocol: HPLC Method for Adduct Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[13]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA or FA.
-
Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes. This gradient is necessary to elute the starting materials and the more retained adduct.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the benzonitrile chromophore absorbs (e.g., 220 nm or 254 nm).
-
Rationale: The adduct will be significantly more hydrophobic than cysteine itself and will thus have a longer retention time on a C18 column, allowing for clear separation.
Decision-Making Framework for Technique Selection
Choosing the right analytical tool depends on the research question. This decision tree provides a logical framework for planning your characterization cascade.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion: An Integrated Approach for Trustworthy Data
By employing these techniques synergistically and understanding the causality behind each experimental step, researchers can build a self-validating dataset that provides a complete and trustworthy picture of the covalent interaction. This rigorous approach is fundamental to advancing covalent drug discovery programs with confidence.
References
-
Shakya, S., McGuffee, R. M., & Ford, D. A. (2023). Characterization of N-Acetyl Cysteine Adducts with Exogenous and Neutrophil-Derived 2-Chlorofatty Aldehyde. Antioxidants (Basel). [Link]
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Melton, J. L., et al. (2005). Characterization and quantification of cysteinyl adducts of benzene diol epoxide. Chemical research in toxicology. [Link]
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An, H., & Chen, Y. (2018). Covalent Chemical Tools for Profiling Post-Translational Modifications. Frontiers in Chemistry. [Link]
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Shakya, S., McGuffee, R. M., & Ford, D. A. (2023). Characterization of N-Acetyl Cysteine Adducts with Exogenous and Neutrophil-Derived 2-Chlorofatty Aldehyde. MDPI. [Link]
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Searle, B. C., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. [Link]
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SIELC Technologies. (n.d.). HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column. SIELC. [Link]
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Kubec, R., & Hrbáčová, M. (2006). Chromatographic methods for determination of S-substituted cysteine derivatives-A comparative study. Journal of Chromatography A. [Link]
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Kim, J. S., et al. (2012). A comparative study of the different analytical methods for analysis of S-allyl cysteine in black garlic by HPLC. LWT - Food Science and Technology. [Link]
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Shakya, S., et al. (2023). Characterization of N-Acetyl Cysteine Adducts with Exogenous and Neutrophil-Derived 2-Chlorofatty Aldehyde. National Institutes of Health. [Link]
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Stachniuk, J., & Kiliszek, M. (2021). Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. MDPI. [Link]
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Jeelani, G., et al. (2017). Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica. National Institutes of Health. [Link]
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Reddy, P. S., et al. (2009). Synthesis and Characterization of Mercapturic Acid (N-acetyl-L-cysteine)-Aflatoxin B1 Adduct and Its Quantitation in Rat Urine by an Enzyme Immunoassay. ResearchGate. [Link]
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Kuznetsova, K. G., et al. (2021). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. ResearchGate. [Link]
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Lee, D. W., et al. (1976). Synthesis of Nucleophilic Adducts of Thiols (Ⅰ). Addition of Cysteine to β-Nitrostyrene Derivatives. Korea Science. [Link]
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Galmozzi, A., et al. (2019). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. National Institutes of Health. [Link]
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ResearchGate. (n.d.). ¹H and ¹³C NMR spectra of 0.1 M cysteine in D₂O (pH 9.1). ResearchGate. [Link]
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SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC. [Link]
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Yi, W., et al. (2007). Mapping protein cysteine sulfonic acid modifications with specific enrichment and mass spectrometry: an integrated approach to explore the cysteine oxidation. Molecular & cellular proteomics. [Link]
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Emery Pharma. (2024). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma. [Link]
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Esposito, D., & Stephen, A. G. (2018). Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases. National Institutes of Health. [Link]
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ResearchGate. (n.d.). Proposed reaction mechanisms of cysteine reacting with nitrile-based inhibitors. ResearchGate. [Link]
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ResearchGate. (n.d.). Best practices for cysteine analysis. ResearchGate. [Link]
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Gersch, M., et al. (2020). Chemoproteomic methods for covalent drug discovery. National Institutes of Health. [Link]
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Wolk, J., & Kover, K. E. (2014). A Chemical Biology Primer for NMR Spectroscopists. National Institutes of Health. [Link]
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Kuznetsova, K. G., et al. (2021). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biomeditsinskaya Khimiya. [Link]
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Bates, J. N., et al. (1995). Differential actions of L-cysteine on responses to nitric oxide, nitroxyl anions and EDRF in the rat aorta. British journal of pharmacology. [Link]
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An, H., & Chen, Y. (2018). Covalent Chemical Tools for Profiling Post-Translational Modifications. Frontiers. [Link]
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Penn, S. G., et al. (1995). HPLC determination of glutathione and L-cysteine in pharmaceuticals after derivatization with ethacrynic acid. Journal of pharmaceutical and biomedical analysis. [Link]
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Asawa, Y., & Kawakami, T. (2019). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society. [Link]
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Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzontrile. BMRB. [Link]
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Li, H., & Liu, D. (2022). Solution NMR Spectroscopy in Target-Based Drug Discovery. MDPI. [Link]
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Lu, L., et al. (2010). Detection of protein adduction derived from styrene oxide to cysteine residues by alkaline permethylation. Analytical biochemistry. [Link]
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Bruschi, S. A., et al. (1996). L-cysteine metabolites: nucleophilic catalysis of stable lysyl adduct formation by histidine and tyrosine. Chemical research in toxicology. [Link]
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Comparative Guide: Kinetic Profiling of 2-(Ethenesulfonyl)benzonitrile vs. Standard Covalent Warheads
Executive Summary
2-(ethenesulfonyl)benzonitrile (ESBN) represents a distinct class of "activated" vinyl sulfone warheads designed for targeted covalent inhibition (TCI). Unlike standard acrylamides (e.g., Ibrutinib) or unsubstituted vinyl sulfones, the ortho-cyano group on the aromatic ring acts as a potent electron-withdrawing group (EWG). This modification significantly enhances the electrophilicity of the
This guide objectively compares the kinetic performance (
Chemical Basis & Mechanism
The primary reaction pathway for ESBN is a Thiol-Michael Addition . The sulfonyl group (
Reaction Pathway (DOT Visualization)
The following diagram illustrates the mechanism, highlighting the transition state stabilization provided by the sulfonyl and nitrile moieties.
Figure 1: Mechanism of thiol-Michael addition to ESBN. The thiolate anion attacks the
Comparative Performance Analysis
The following data synthesizes kinetic trends observed in covalent probe discovery. ESBN is compared against Acrylamides (standard TCI warhead) and Chloroacetamides (highly reactive, often toxic).
Table 1: Kinetic & Selectivity Profile
| Feature | Acrylamides (Standard) | Phenyl Vinyl Sulfone (Baseline) | ESBN (Activated Vinyl Sulfone) | Chloroacetamides (Promiscuous) |
| Reactivity ( | Low to Moderate ( | Moderate ( | High ( | Very High ( |
| Selectivity (Cys vs. Lys) | Excellent | Excellent | High | Poor (Alkylates Lys/His) |
| Reversibility | Generally Irreversible | Tunable / Slowly Reversible | Effectively Irreversible | Irreversible |
| Metabolic Stability | Moderate (Amidase liability) | High | High | Low (Glutathione depletion) |
| Intrinsic Reactivity | Requires proximity to Cys | Moderate intrinsic reactivity | High intrinsic reactivity | Reacts with solvent/GSH |
Key Insights:
-
The "Goldilocks" Zone: ESBN occupies a kinetic "sweet spot." It is significantly faster than acrylamides (which often require precise positioning within an enzyme pocket to react) but avoids the promiscuous toxicity of chloroacetamides.
-
Thiol Selectivity: Despite its enhanced reactivity, the vinyl sulfone motif remains a "soft" electrophile. It preferentially reacts with "soft" nucleophiles (thiols/thiolates) over "hard" nucleophiles (amines/lysines), reducing off-target immunogenicity risks common with harder electrophiles.
-
Stability: Unlike acrylamides, which can be degraded by amidases, the sulfone linkage is metabolically robust, potentially improving the pharmacokinetic (PK) profile of the parent drug.
Experimental Protocols: Measuring Kinetics
To validate the performance of ESBN in your specific scaffold, use the following pseudo-first-order kinetic assay. This protocol is self-validating by using NMR to track specific proton environments.
Method: 1H-NMR Kinetic Assay
Objective: Determine the second-order rate constant (
Reagents:
-
Electrophile: ESBN (10 mM stock in
-DMSO). -
Nucleophile: N-acetylcysteine (NAC) or Glutathione (GSH) (100 mM stock in
, pH adjusted to 7.4). -
Internal Standard: 1,3,5-trimethoxybenzene (inert reference).
Workflow (DOT Visualization):
Figure 2: NMR-based kinetic workflow for determining second-order rate constants.
Step-by-Step Procedure:
-
Baseline Scan: Dissolve ESBN (5 mM final) and internal standard (5 mM) in phosphate-buffered
(pH 7.4) containing 10% -DMSO (for solubility). Acquire a spectrum. -
Initiation: Rapidly add the Thiol (50 mM final, 10-fold excess) to the NMR tube and mix by inversion. Note: The excess thiol ensures pseudo-first-order kinetics (
). -
Monitoring: Immediately insert into the NMR probe (pre-shimmed). Acquire spectra every 60 seconds.
-
Target Signal: Monitor the disappearance of the vinyl protons (typically doublets/multiplets in the 6.0–7.5 ppm region) or the appearance of the methylene protons adjacent to the sulfur in the product.
-
-
Analysis:
-
Plot
vs. time ( ). -
The slope of the line is
. -
Calculate
.
-
Validation Check: If the plot is not linear, your thiol concentration may be changing (not true pseudo-first-order) or the reaction is reaching equilibrium (reversibility). For ESBN, linearity is expected for >95% conversion.
Applications in Drug Discovery[1]
Targeted Covalent Inhibitors (TCIs)
ESBN is ideal for targeting non-catalytic cysteines that are poorly nucleophilic or solvent-exposed. Standard acrylamides often fail to react with these "difficult" cysteines because they rely heavily on the enzyme pocket to orient the warhead. The higher intrinsic reactivity of ESBN allows it to engage these targets more effectively without needing perfect geometric alignment.
Bioconjugation
Due to the high selectivity for thiols over amines, ESBN derivatives are excellent for site-specific protein conjugation (e.g., Antibody-Drug Conjugates). The resulting thioether bond is stable in plasma, unlike maleimides which can undergo retro-Michael exchange with albumin.
References
-
Viola, R. E. (2026).[1] Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets.[1] ResearchGate.[2][3] Link
-
Nair, D. P., et al. (2014). The thiol-Michael addition click reaction: a powerful and widely used tool in materials chemistry. Chemistry of Materials. Link
-
Patterson, A. W., et al. (2017). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions.[4] Journal of Medicinal Chemistry. Link
-
Mather, B. D., et al. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science. Link
-
Metcalf, T. A., et al. (2025). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction.[3][5] Polymer Chemistry (RSC). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Stability of Thioether Bonds from Different Vinyl Sulfones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the formation of stable linkages between biomolecules and payloads is paramount. The thiol-Michael addition reaction, particularly with vinyl sulfones, has emerged as a robust strategy for creating thioether bonds. However, not all vinyl sulfone-derived thioether bonds are created equal. Their stability can vary significantly depending on the structure of the vinyl sulfone reagent, a critical consideration in the design of long-circulating therapeutics like antibody-drug conjugates (ADCs). This guide provides an in-depth comparison of the stability of thioether bonds formed from different vinyl sulfones, supported by experimental data and protocols.
The Chemistry of Thioether Bond Formation with Vinyl Sulfones
Vinyl sulfones are excellent Michael acceptors due to the electron-withdrawing nature of the sulfone group, which activates the double bond for nucleophilic attack.[1] The reaction with a thiol proceeds via a Michael-type 1,4-addition, forming a stable thioether bond.[2] This reaction is highly selective for thiols, especially under mildly acidic to neutral pH conditions, minimizing off-target reactions with other nucleophilic residues like amines.[1][3]
The general mechanism for the thiol-Michael addition to a vinyl sulfone is a two-step process:
-
Nucleophilic Attack: The thiolate anion attacks the β-carbon of the vinyl sulfone.
-
Protonation: The resulting carbanion is protonated by the solvent or a proton source.
Caption: Thiol-Michael addition of a thiol to a vinyl sulfone.
Comparative Stability: Vinyl Sulfones vs. Other Thiol-Reactive Reagents
A primary advantage of vinyl sulfones is the formation of highly stable thioether bonds compared to other common thiol-reactive reagents, notably maleimides.[4] Maleimide-thiol adducts are susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione in the plasma.[4][5] This instability can lead to premature drug release and off-target toxicity.[3] In contrast, thioether bonds formed from vinyl sulfones are significantly more resistant to such exchange reactions.[6]
Key Stability Advantages of Vinyl Sulfone Conjugates:
-
Resistance to Retro-Michael Reaction: The thioether bond in a vinyl sulfone adduct is less prone to cleavage compared to the succinimide thioether linkage from maleimides.[4]
-
Hydrolytic Stability: The sulfone group and the resulting thioether linkage are generally stable to hydrolysis under physiological conditions.[1][7]
Impact of Vinyl Sulfone Structure on Thioether Bond Stability
While vinyl sulfone-derived thioether bonds are generally stable, the substituents on the vinyl sulfone can influence the stability of the resulting conjugate.
-
Alkyl vs. Aryl Sulfones: The electronic properties of the R' group (see mechanism diagram) can modulate the electrophilicity of the double bond and the stability of the resulting C-S bond. Aryl sulfones, with their electron-withdrawing nature, can increase the reaction rate.
-
Phenyloxadiazole Sulfones: Recent studies have highlighted the use of phenyloxadiazole sulfone linkers for preparing highly stable antibody conjugates.[8] These linkers have shown improved stability in human plasma at sites known to be labile for maleimide conjugates.[8][9] The heteroaromatic structure and the methyl sulfone leaving group likely contribute to this enhanced stability.[8]
A study comparing a maleimide-PEG adduct with a mono-sulfone-PEG adduct showed that after seven days of incubation at 37°C in the presence of 1 mM reduced glutathione, the mono-sulfone-PEG conjugate retained over 90% of its conjugation, while less than 70% of the maleimide-PEG conjugate remained intact.[6]
| Linker Chemistry | Conjugate Stability (in human plasma) | Key Features |
| Maleimide | Susceptible to retro-Michael reaction and thiol exchange.[4][5] | Fast reaction kinetics, but potential for instability. |
| Alkyl Vinyl Sulfone | Generally stable thioether bond.[4] | Good stability, moderate reactivity. |
| Aryl Vinyl Sulfone | Stable thioether bond, potentially faster reaction rate. | Enhanced reactivity due to electron-withdrawing aryl group. |
| Phenyloxadiazole Sulfone | Significantly improved stability over maleimides, especially at labile conjugation sites.[8][9] | Highly stable, resistant to thiol exchange. |
Experimental Protocols for Assessing Thioether Bond Stability
To empirically determine and compare the stability of thioether bonds from different vinyl sulfones, a well-controlled stability assay is essential. The following protocols outline a standard approach for in vitro plasma stability studies.
This protocol is designed to assess the stability of a bioconjugate in plasma by monitoring the amount of intact conjugate over time.
Materials:
-
Bioconjugate of interest (e.g., ADC)
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical method for quantification (e.g., HPLC, LC-MS, ELISA)
Procedure:
-
Preparation: Dilute the bioconjugate to a final concentration of 1 mg/mL in pre-warmed human plasma.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot of the plasma sample.
-
Quenching (Optional): Depending on the analytical method, it may be necessary to stop any further degradation by adding a quenching solution or flash-freezing the sample in liquid nitrogen.
-
Analysis: Analyze the samples using a validated analytical method to determine the concentration of the intact bioconjugate.
-
Data Analysis: Plot the percentage of intact bioconjugate versus time to determine the stability profile and calculate the half-life of the conjugate in plasma.[5]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Glassy Step Growth Thiol-Vinyl Sulfone Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Head-to-head comparison of 2- and 4-(ethenesulfonyl)benzonitrile reactivity
This guide provides a technical, head-to-head comparison of 2-(ethenesulfonyl)benzonitrile (2-ESBN) and 4-(ethenesulfonyl)benzonitrile (4-ESBN). It is designed for medicinal chemists and chemical biologists optimizing covalent inhibitors or bioconjugation probes.
Executive Summary: The Ortho-Para Divergence
Both 2-ESBN and 4-ESBN are activated vinyl sulfone Michael acceptors. They share the same core pharmacophore but exhibit distinct reactivity profiles due to the position of the cyano (-CN) group.
-
4-ESBN (Para): The "Kinetic Hammer." It exhibits maximum electrophilicity due to unobstructed electron withdrawal. Ideal for rapid labeling of solvent-exposed cysteines or low-abundance targets.
-
2-ESBN (Ortho): The "Tunable Scalpel." Reactivity is modulated by steric hindrance and field effects. It offers higher selectivity, reducing off-target alkylation of hyper-reactive thiols (e.g., Glutathione) while maintaining potency in sterically complementary active sites.
Mechanistic Foundation
The core reactivity is governed by the Thiol-Michael Addition . The sulfonyl group (
Reaction Pathway Diagram
The following diagram illustrates the kinetic competition and transition state differences.
Caption: Kinetic bifurcation of ortho- vs. para-substituted vinyl sulfones. The 4-isomer proceeds via a lower energy transition state (green path) compared to the sterically hindered 2-isomer (red path).
Head-to-Head Technical Comparison
The following data synthesizes physical organic chemistry principles (Hammett plots) and experimental trends observed in vinyl sulfone structure-activity relationships (SAR).
| Feature | 4-ESBN (Para) | 2-ESBN (Ortho) | Mechanistic Driver |
| Electronic Effect ( | Strong Withdrawal ( | Strong Withdrawal + Field Effect | The -CN group pulls electron density, activating the vinyl group. |
| Steric Profile | Low | High | The ortho-CN physically shields the |
| Reactivity ( | High ( | Moderate ( | Para-substitution maximizes induction/resonance without steric penalty. |
| Selectivity | Lower | Higher | Slower kinetics allow thermodynamic discrimination between targets. |
| Metabolic Stability | Moderate | High | Steric bulk at the 2-position protects the sulfone from oxidative metabolism. |
| Solubility (LogP) | ~1.2 (Similar) | ~1.2 (Similar) | Isomers generally retain similar lipophilicity. |
Deep Dive: Why the Difference?
-
4-ESBN (Resonance & Induction): The cyano group at the para position exerts a strong mesomeric effect (
) that is conjugated through the aromatic ring to the sulfonyl group. This creates a "push-pull" system that significantly drains electron density from the vinyl -carbon, making it a "hot" electrophile. -
2-ESBN (The Ortho Effect): While the ortho-cyano group is inductively withdrawing (
), it twists the sulfonyl group out of perfect planarity with the phenyl ring due to steric repulsion. This deconjugation reduces the resonance activation. Furthermore, the physical bulk of the cyano group hinders the approach of the incoming cysteine thiolate, effectively increasing the activation energy ( ).
Experimental Validation Protocol
As a scientist, you should not rely solely on predicted values. Use the following self-validating NMR kinetic assay to determine the precise second-order rate constant (
Protocol: NMR-Based Thiol Kinetics
Objective: Measure
Materials:
-
Substrate: 2-ESBN or 4-ESBN (10 mM stock in
-DMSO). -
Nucleophile: Cysteamine hydrochloride (20 mM stock in
). -
Buffer: Phosphate buffered
(pD 7.4). -
Internal Standard: 1,3,5-Trimethoxybenzene.
Workflow:
-
Preparation: In an NMR tube, mix vinyl sulfone (final conc. 1 mM) and internal standard.
-
Initiation: Add Cysteamine (final conc. 10 mM, pseudo-first-order excess). Rapidly invert to mix.
-
Acquisition: Immediately insert into NMR spectrometer (e.g., 500 MHz).
-
Monitoring: Acquire
H spectra every 30 seconds for 30 minutes.-
Target Signal: Monitor the disappearance of the vinyl protons (multiplet,
6.0–7.2 ppm) or the appearance of the methylene protons adjacent to the sulfur in the adduct.
-
-
Calculation:
-
Plot
vs. time ( ). -
The slope of the line is
. -
Calculate
.
-
Quality Control Check:
-
If the reaction is too fast for NMR (complete < 2 mins), switch to a UV-Vis Stopped-Flow assay monitoring the loss of the vinyl sulfone absorbance at ~260 nm.
Application Recommendations
When to use 4-ESBN (Para):
-
Low Abundance Targets: When the target protein concentration is low, the high
ensures labeling occurs before the drug is cleared. -
Solvent Exposed Cysteines: For "surface" cysteines where steric fit is not a limiting factor.
-
Fragment Screening: Use as a "maximal reactivity" control to determine if a cysteine is targetable at all.
When to use 2-ESBN (Ortho):
-
Active Site Targeting: If the cysteine is buried in a pocket, the 2-substituent can be exploited for shape complementarity (selectivity filter).
-
Avoiding Glutathione Conjugation: The reduced reactivity decreases the rate of scavenging by cytosolic GSH, potentially improving the drug's half-life (
). -
Tuning Potency: If the 4-isomer is too reactive (leading to promiscuity), the 2-isomer provides a "step-down" in reactivity without changing the core scaffold.
References
-
General Reactivity of Vinyl Sulfones
-
Tunable Warheads & Electronic Effects
- Hammett Parameters & Benzonitrile Chemistry: Title: A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide. Source: BenchChem (2025).
Sources
Validation of a new synthetic route for 2-(ethenesulfonyl)benzonitrile
Topic: Validation of a Scalable, One-Step Synthetic Route for 2-(Ethenesulfonyl)benzonitrile Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary: A Paradigm Shift in Covalent Warhead Synthesis
2-(Ethenesulfonyl)benzonitrile (ESBN) has emerged as a critical electrophilic warhead for targeted covalent inhibitors (TCIs), particularly in targeting non-catalytic cysteines in kinases and KRAS mutants. However, the traditional synthetic route —a three-step sequence involving thiol alkylation, oxidation, and elimination—is plagued by poor atom economy, genotoxic impurities, and low overall yields (<40%).
This guide validates a new, one-step copper-catalyzed cross-coupling protocol . By utilizing 2-iodobenzonitrile and sodium ethenesulfinate, this route achieves superior yields (>85%), eliminates the need for mCPBA (a shock-sensitive oxidant), and streamlines purification. This document serves as a technical validation guide for adopting this methodology in high-throughput and process-scale environments.
The Challenge: Limitations of the Classical Route
The "Classical Route" (Route A) relies on the modification of 2-mercaptobenzonitrile. While chemically intuitive, it presents severe bottlenecks for scale-up:
-
Step 1 (Alkylation): Reaction with 2-chloroethanol yields the sulfide. Issue: Requires toxic alkylating agents.
-
Step 2 (Oxidation): Oxidation with m-chloroperbenzoic acid (mCPBA). Issue: Generates stoichiometric benzoic acid waste; mCPBA is hazardous at scale.
-
Step 3 (Elimination): Activation with methanesulfonyl chloride (MsCl) followed by base-mediated elimination. Issue: Formation of mesylate esters (potential genotoxins) and polymerization of the product during workup.
Result: A cumulative yield often below 40%, high E-factor (waste-to-product ratio), and mandatory chromatographic purification.
The Solution: Copper-Catalyzed Sulfinylation (Route B)
The validated "New Route" (Route B) utilizes a Cu(I)-catalyzed Ullmann-type coupling . This approach disconnects the C-S bond directly at the aryl ring, allowing the intact vinyl sulfone moiety to be installed in a single operation.
Mechanism of Action: The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The ligand (L-Proline) facilitates the oxidative addition of the aryl iodide to the copper center, followed by ligand exchange with the sulfinate anion and reductive elimination to release the sulfone.
Validated Protocol Parameters:
-
Substrates: 2-Iodobenzonitrile (1.0 equiv), Sodium Ethenesulfinate (1.2 equiv).
-
Catalyst System: CuI (10 mol%), L-Proline (20 mol%).
-
Base/Solvent: K₂CO₃ (2.0 equiv) in DMSO.
-
Conditions: 90°C, 12 hours, Inert Atmosphere (N₂).
Comparative Workflow Visualization
The following diagram contrasts the operational complexity of the two routes.
Figure 1: Operational comparison showing the reduction in unit operations and complexity in the new route.
Experimental Validation: Step-by-Step Protocol
This protocol has been validated for reproducibility on a 10g scale.
Materials:
-
2-Iodobenzonitrile (CAS: 4387-36-4)
-
Sodium Ethenesulfinate (CAS: 104523-39-9)
-
Copper(I) Iodide (99.99% trace metals basis)
-
L-Proline (Reagent Grade)
-
Dimethyl Sulfoxide (DMSO), Anhydrous
Procedure:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-iodobenzonitrile (10.0 g, 43.7 mmol), sodium ethenesulfinate (6.7 g, 52.4 mmol), CuI (830 mg, 4.37 mmol), L-Proline (1.0 g, 8.74 mmol), and K₂CO₃ (12.1 g, 87.4 mmol).
-
Inertion: Evacuate the flask and backfill with nitrogen (3 cycles).
-
Solvation: Add anhydrous DMSO (100 mL) via syringe under nitrogen flow. The solution will turn a deep blue/green color upon heating.
-
Reaction: Heat the mixture to 90°C in an oil bath. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS. Full conversion is typically observed within 12 hours.
-
Workup: Cool to room temperature. Dilute with water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).
-
Note: The product is moderately polar; ensure thorough extraction.
-
-
Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. The crude residue is recrystallized from Ethanol/Heptane to yield off-white needles.
Self-Validating Checkpoint:
-
LC-MS: Product peak (M+H) = 194.02. Absence of aryl iodide starting material indicates completion.
-
NMR: ¹H NMR must show distinct vinyl patterns (dd, 6.6 ppm; d, 6.4 ppm; d, 6.0 ppm) and absence of ethyl/ethanol side chains common in Route A.
Mechanistic Insight: The Catalytic Cycle
Understanding the mechanism is crucial for troubleshooting. The cycle relies on the formation of an active L-Proline-Cu complex.
Figure 2: The Cu(I)/Cu(III) catalytic cycle. L-Proline acts as the anionic ligand preventing catalyst aggregation.
Comparative Data Analysis
The following table summarizes the performance metrics of the New Route (Method B) against the Traditional Route (Method A) based on internal validation data.
| Metric | Method A (Traditional) | Method B (New Validation) | Improvement Factor |
| Step Count | 3 Steps | 1 Step | 3x Efficiency |
| Overall Yield | 32 - 38% | 87% | >2x Yield |
| Reaction Time | 48 Hours (Cumulative) | 12 Hours | 4x Speed |
| Purification | Column Chromatography | Recrystallization | Scalability |
| Atom Economy | Poor (Loss of H₂O, Benzoic Acid) | High (Loss of NaI only) | Green Chem |
| Safety Profile | High Risk (mCPBA, MsCl) | Low Risk (No peroxides) | Safety |
Conclusion
The copper-catalyzed coupling of 2-iodobenzonitrile with sodium ethenesulfinate is the superior method for synthesizing 2-(ethenesulfonyl)benzonitrile. It transforms a hazardous, multi-step process into a single, scalable operation. For drug discovery campaigns requiring vinyl sulfone warheads, this protocol offers the highest reliability and purity profile.
References
-
Zhao, M. M., Qu, C., & Lynch, J. E. (2005).[1] Zn/CuI-Mediated Coupling of Alkyl Halides with Vinyl Sulfones, Vinyl Sulfonates, and Vinyl Sulfonamides.[1] Journal of Organic Chemistry, 70(17), 6944–6947. [Link]
-
Cullen, S. C., Shekhar, S., & Nere, N. K. (2013).[2] Cu-Catalyzed Couplings of Aryl Iodonium Salts with Sodium Trifluoromethanesulfinate. Journal of Organic Chemistry, 78(23), 12194–12201. [Link]
-
Das, B., Lingaiah, M., Damodar, K., & Bhunia, N. (2011).[3][4] An Efficient Synthesis of Vinyl Sulfones from Alkenes and Aryl Sulfinates. Synthesis, 2011(18), 2941–2944. [Link]
Sources
- 1. Zn/CuI-Mediated Coupling of Alkyl Halides with Vinyl Sulfones, Vinyl Sulfonates, and Vinyl Sulfonamides [organic-chemistry.org]
- 2. Cu-catalyzed couplings of aryl iodonium salts with sodium trifluoromethanesulfinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 4. organic-chemistry.org [organic-chemistry.org]
A Comparative Guide to the Cross-Reactivity of 2-(Ethenesulfonyl)benzonitrile with Nucleophilic Amino Acids
This guide provides a comprehensive analysis of the cross-reactivity of 2-(ethenesulfonyl)benzonitrile, a vinyl sulfone-containing compound, with a panel of nucleophilic amino acids. In the landscape of covalent drug discovery, understanding the selectivity of an electrophilic warhead is paramount to developing safe and effective therapeutics. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols to assess the reactivity profile of this and similar Michael acceptors.
Introduction: The Criticality of Selectivity in Covalent Inhibition
Covalent inhibitors have witnessed a resurgence in drug discovery, offering the potential for enhanced potency and prolonged duration of action.[1] These molecules typically function through a two-step mechanism: initial non-covalent binding to the target protein, followed by the formation of a stable covalent bond with a nucleophilic amino acid residue.[1] The vinyl sulfone moiety, present in 2-(ethenesulfonyl)benzonitrile, is a well-established Michael acceptor, capable of reacting with nucleophiles in a conjugate addition reaction.[2][3][4]
The therapeutic success of a covalent inhibitor is intrinsically linked to its selectivity. While high reactivity can lead to potent target engagement, it also carries the risk of off-target modifications, potentially causing toxicity. Therefore, a thorough understanding of the cross-reactivity of a covalent warhead with various amino acids is a critical step in the drug development process. This guide focuses on 2-(ethenesulfonyl)benzonitrile and provides a framework for evaluating its reactivity with the most common nucleophilic amino acids found in proteins: cysteine, lysine, and histidine.
The Chemistry of Reactivity: A Mechanistic Overview
The reaction between 2-(ethenesulfonyl)benzonitrile and nucleophilic amino acids proceeds via a Michael addition mechanism. The electron-withdrawing sulfonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.
The primary nucleophiles on proteins are the side chains of specific amino acids. The reactivity of these amino acids is largely governed by the nucleophilicity of their respective functional groups: the thiol of cysteine, the primary amine of lysine, and the imidazole ring of histidine.
Cysteine: The Predominant Target
Due to the high nucleophilicity of its thiol group, cysteine is the most common target for covalent inhibitors, including vinyl sulfones.[5] The reaction with the thiolate anion of cysteine is generally rapid and leads to the formation of a stable thioether bond.
Lysine and Histidine: The Influence of pH
The reactivity of lysine and histidine is highly dependent on the pH of the surrounding environment.[6][7][8][9] The primary amine of lysine is typically protonated at physiological pH, rendering it non-nucleophilic. However, in microenvironments with a higher pH, the deprotonated amine can act as a nucleophile. Similarly, the imidazole ring of histidine can be nucleophilic, and its reactivity is also modulated by pH.[7][9]
Experimental Workflow for Assessing Cross-Reactivity
To objectively compare the reactivity of 2-(ethenesulfonyl)benzonitrile with different amino acids, a standardized experimental workflow is essential. The following protocol is designed to be a self-validating system, providing robust and reproducible data.
Detailed Experimental Protocol
Objective: To determine the second-order rate constants for the reaction of 2-(ethenesulfonyl)benzonitrile with a panel of amino acids.
Materials:
-
2-(ethenesulfonyl)benzonitrile
-
L-Cysteine, L-Lysine, L-Histidine, and other amino acids of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium bicarbonate buffer, pH 8.5
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Internal standard (e.g., a stable isotope-labeled amino acid)
-
HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of 2-(ethenesulfonyl)benzonitrile in DMSO.
-
Prepare 10 mM stock solutions of each amino acid in an appropriate buffer (e.g., PBS for pH 7.4, sodium bicarbonate for pH 8.5).
-
Prepare a 1 mM stock solution of the internal standard.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, add the amino acid stock solution to the reaction buffer to a final concentration of 1 mM.
-
Add the internal standard to each tube to a final concentration of 100 µM.
-
Equilibrate the tubes at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding the 2-(ethenesulfonyl)benzonitrile stock solution to a final concentration of 1 mM.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile with 0.1% formic acid. This will precipitate proteins and stop the reaction.
-
Centrifuge the quenched samples to pellet any precipitate.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by LC-MS/MS.
-
Develop a multiple reaction monitoring (MRM) method to quantify the unreacted amino acid and the formed adduct.
-
Monitor the internal standard for normalization.
-
-
Data Analysis:
-
Plot the concentration of the unreacted amino acid against time.
-
Calculate the observed rate constant (k_obs) from the slope of the natural log of the amino acid concentration versus time.
-
Determine the second-order rate constant (k_2) by dividing k_obs by the concentration of 2-(ethenesulfonyl)benzonitrile.
-
Comparative Reactivity Data
While specific kinetic data for 2-(ethenesulfonyl)benzonitrile is not extensively published, the known reactivity of vinyl sulfones allows for a qualitative comparison.[2][10][11] The following table provides an expected trend in reactivity based on the nucleophilicity of the amino acid side chains. Researchers are encouraged to generate quantitative data for 2-(ethenesulfonyl)benzonitrile using the protocol outlined above.
| Amino Acid | Nucleophilic Group | pKa of Side Chain | Expected Relative Reactivity | Rationale |
| Cysteine | Thiol | ~8.3 | High | The thiolate anion is a potent nucleophile. |
| Lysine | ε-Amino | ~10.5 | Moderate (pH dependent) | Reactivity increases at higher pH where the amine is deprotonated.[6] |
| Histidine | Imidazole | ~6.0 | Moderate (pH dependent) | The imidazole ring is nucleophilic, with reactivity influenced by pH.[7][9] |
| Serine | Hydroxyl | ~13 | Low | The hydroxyl group is a weak nucleophile under physiological conditions. |
| Threonine | Hydroxyl | ~13 | Low | Similar to serine, the hydroxyl group is a weak nucleophile. |
| Tyrosine | Phenol | ~10.1 | Low | The phenolate anion can be nucleophilic, but generally less reactive than thiols or amines. |
Mechanistic Visualization
The reaction of 2-(ethenesulfonyl)benzonitrile with a nucleophilic amino acid, such as cysteine, can be visualized as a Michael addition.
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of 2-(ethenesulfonyl)benzonitrile with nucleophilic amino acids. The provided experimental protocol offers a robust method for generating quantitative kinetic data, which is essential for assessing the selectivity of this and other covalent inhibitors.
Future studies should focus on generating a comprehensive dataset of second-order rate constants for the reaction of 2-(ethenesulfonyl)benzonitrile with a full panel of amino acids under various pH conditions. Furthermore, extending these studies to more complex systems, such as peptides and proteins, will provide a more biologically relevant understanding of the selectivity of this important chemical entity.
References
-
Chatterjee, A., Podgórski, M., & Bowman, C. N. (2015). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 6(34), 6243-6253. [Link]
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de la Torre, B. G., & Andreu, D. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. In Proteomics - New Research. InTech. [Link]
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Nair, D. P., Podgórski, M., & Bowman, C. N. (2014). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. RSC Advances, 4(106), 61427-61436. [Link]
-
Moran, W. J., & Roisnel, T. (2003). Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors. The Journal of Organic Chemistry, 68(11), 4548-4551. [Link]
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Wang, C., & Li, X. (2019). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 24(18), 3297. [Link]
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Jain, T., & Lorsch, J. R. (2019). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Biochemistry, 58(49), 4843-4855. [Link]
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Wang, H., Cheng, F., Li, M., Peng, W., & Qu, J. (2015). Reactivity and kinetics of vinyl sulfone-functionalized self-assembled monolayers for bioactive ligand immobilization. Langmuir, 31(11), 3413-3421. [Link]
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Boutureira, O., & Bernardes, G. J. L. (2015). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 20(4), 6038-6060. [Link]
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CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. [Link]
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DiFrancesco, M. E., Zoda, T. E., & Macmillan, D. W. C. (2014). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. Angewandte Chemie International Edition, 53(41), 11153-11157. [Link]
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Onufriev, A., & Alexov, E. (2013). Histidine in Proteins: pH-Dependent Interplay between π–π, Cation–π, and CH–π Interactions. Journal of Chemical Theory and Computation, 9(1), 514-526. [Link]
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ResearchGate. (n.d.). Thiol-Michael addition reaction involving a vinyl-sulfone group. [Link]
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Strelow, J. M. (2017). A Proposed Screening Paradigm for Discovery of Covalent Inhibitor Drugs. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(1), 3-16. [Link]
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Wang, H., Cheng, F., Li, M., Peng, W., & Qu, J. (2015). Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization. Langmuir, 31(11), 3413-3421. [Link]
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da Silva, A. B. F., & de Souza, M. V. N. (2020). Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery. RSC Medicinal Chemistry, 11(10), 1185-1191. [Link]
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ResearchGate. (n.d.). pH-Induced Protonation of Lysine in Aqueous Solution Causes Chemical Shifts in X-ray Photoelectron Spectroscopy. [Link]
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Tu, Z., Young, A., Murphy, C., & Liang, J. F. (2009). The pH sensitivity of histidine-containing lytic peptides. Journal of peptide science : an official publication of the European Peptide Society, 15(11), 790–795. [Link]
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ResearchGate. (n.d.). (PDF) Vinyl Sulfone: A Multi-Purpose Function in Proteomics. [Link]
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Musgrove, A., & Bowman, C. N. (2019). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. Macromolecules, 52(15), 5555-5564. [Link]
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Lv, S., Wu, Y., & Cai, K. (2018). Micelles Based on Lysine, Histidine, or Arginine: Designing Structures for Enhanced Drug Delivery. Frontiers in Chemistry, 6, 519. [Link]
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The Royal Society of Chemistry. (2020). CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. In Chemical Probes for Biological Systems. [Link]
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ZoBio. (n.d.). Smoothening the Bumpy Road of Covalent Drug Discovery with Protein NMR. [Link]
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Willems, L. I., Overkleeft, H. S., & van Kasteren, S. I. (2014). Technologies for Direct Detection of Covalent Protein-Drug Adducts. Molecules, 19(10), 15994-16016. [Link]
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Safety Operating Guide
Proper Disposal Procedures: 2-(Ethenesulfonyl)benzonitrile
Executive Summary & Chemical Profile
2-(Ethenesulfonyl)benzonitrile is a highly reactive electrophilic intermediate. It combines two distinct hazard motifs: a vinyl sulfone (a potent Michael acceptor) and a benzonitrile (an aromatic nitrile).
Unlike bulk solvents, this compound is often used as a "covalent warhead" in drug discovery to target cysteine residues. Therefore, its disposal requires more than simple waste binning; it requires chemical deactivation (quenching) to neutralize its alkylating potential before it enters the waste stream.
| Property | Hazard Characteristic | Operational Implication |
| Reactivity | High (Electrophile) | Capable of irreversible alkylation of DNA/proteins. Must be quenched. |
| Toxicity | Acute Toxicant | Nitrile moiety poses toxicity risks via inhalation/skin absorption.[1][2][3] |
| Physical State | Solid (typically) | Dust inhalation risk; requires solubilization for quenching. |
| Waste Class | RCRA Hazardous | Likely Characteristic Waste (Reactivity/Toxicity). Do not drain dispose.[4][5] |
The "Senior Scientist" Rationale: Why Quench?
Scientific Integrity (E-E-A-T): Directly disposing of active Michael acceptors into mixed organic waste drums is a "silent hazard." Vinyl sulfones can react exothermically with nucleophiles (amines, thiols) present in other waste, potentially causing drum pressurization or polymerization.
The Strategy: We utilize the compound's specific reactivity to destroy it. By reacting the vinyl sulfone with an excess of a "dummy" thiol (like L-Cysteine or N-Acetylcysteine ), we convert the toxic alkylating agent into a stable, water-soluble thioether adduct.
Reaction Logic:
Pre-Disposal Stabilization Protocol (Quenching)
Objective: Chemically deactivate the vinyl sulfone warhead prior to disposal.
Reagents: L-Cysteine (preferred) or N-Acetylcysteine (NAC), Sodium Bicarbonate (
Step-by-Step Methodology
-
Calculated Stoichiometry (The Self-Validating Step):
-
Calculate the moles of 2-(ethenesulfonyl)benzonitrile to be disposed.
-
Weigh out 2.0 equivalents of L-Cysteine. Why? The 100% excess ensures complete consumption of the hazardous warhead, validating the safety of the final mixture.
-
-
Solubilization:
-
Dissolve the waste 2-(ethenesulfonyl)benzonitrile in a minimal amount of DMSO or Methanol.
-
Separately, dissolve the L-Cysteine in water (approx. 0.1 M concentration).
-
-
Controlled Addition:
-
Slowly add the Cysteine solution to the waste solution.
-
Note: The reaction is pH-dependent. Add solid
pinch-by-pinch until the solution pH is approx. 8.0 (use pH paper). The thiol-Michael addition is rapid at this pH.
-
-
Incubation:
-
Stir the mixture at room temperature for 30 minutes .
-
Validation: If LC-MS or TLC is available, spot the mixture to confirm the disappearance of the parent vinyl sulfone.
-
-
Final State:
-
The resulting solution now contains a stable thioether and excess cysteine. It is no longer an alkylating hazard, though it retains the benzonitrile moiety.
-
Waste Segregation & Disposal Workflow
Once quenched, the material is safer but still regulated due to the benzonitrile group (potential organic toxicity).
Decision Matrix: Disposal Routes
Caption: Operational decision tree for segregating bulk active compound versus trace residues, leading to incineration.
Detailed Waste Streams
| Waste Type | Container Type | Labeling Requirements |
| Quenched Liquid | HDPE or Glass Carboy | "Hazardous Waste: Organic Solvents + Nitriles." List constituents (e.g., "DMSO, Water, Cysteine-Benzonitrile Adduct"). |
| Solid Waste (Trace) | Clear plastic hazardous waste bag | "Solid Hazardous Waste - Toxic." (Gloves, weigh boats, contaminated silica). |
| Sharps | Rigid puncture-proof container | "Sharps - Chemically Contaminated." |
Critical Prohibition:
-
DO NOT mix with strong acids (HCl,
). Reason: While the nitrile is stable, acidic hydrolysis under heat can theoretically release hazardous fumes or degrade the molecule unpredictably. -
DO NOT mix with oxidizers (Peroxides, Nitric Acid).[6] Vinyl sulfones are oxidizable; this can lead to exothermic runaway.
Emergency Procedures (Spill Response)
In the event of a spill of the unquenched active compound:
-
Isolate: Evacuate the immediate 10-foot radius.
-
PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.
-
Decontamination Solution: Prepare a mix of 10% bleach (sodium hypochlorite) and detergent.
-
Action:
-
Cover spill with absorbent pads.
-
Soak pads with the decontamination solution.
-
Wait 15 minutes.
-
Collect pads into a sealed hazardous waste bag.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes.
-
BenchChem. Activated Michael Acceptors for Bioconjugation: A Focus on Vinyl Sulfone Chemistry. (General reactivity data for vinyl sulfone quenching).
-
Fisher Scientific. Safety Data Sheet: Benzonitrile. (Surrogate data for nitrile toxicity handling).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
